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  • Product: 3-bromo-N,5-dimethylpyridin-2-amine
  • CAS: 872492-59-6

Core Science & Biosynthesis

Foundational

Advanced Synthetic Applications and Physicochemical Profiling of 3-Bromo-N,5-dimethylpyridin-2-amine

As a Senior Application Scientist in medicinal chemistry and process development, I have designed this technical guide to provide an authoritative, causality-driven analysis of 3-bromo-N,5-dimethylpyridin-2-amine (CAS 87...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist in medicinal chemistry and process development, I have designed this technical guide to provide an authoritative, causality-driven analysis of 3-bromo-N,5-dimethylpyridin-2-amine (CAS 872492-59-6) . This bifunctional building block is highly valued in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics.

This whitepaper dissects the compound's structural reactivity, details self-validating experimental workflows for transition-metal catalysis, and outlines critical safety protocols.

Physicochemical Properties & Molecular Characterization

Accurate baseline characterization is the foundation of reproducible synthetic chemistry. The table below summarizes the core quantitative and structural data for 3-bromo-N,5-dimethylpyridin-2-amine, compiled from verified chemical databases[1][2].

PropertyValue
Chemical Name 3-Bromo-N,5-dimethylpyridin-2-amine
CAS Number 872492-59-6
Molecular Formula C7H9BrN2
Molecular Weight 201.07 g/mol
SMILES Code CC1=CN=C(NC)C(Br)=C1
Appearance Solid
Purity Standard ≥ 95% (typically verified via HPLC/NMR)
Storage Conditions Refrigerated (2–8°C), tightly closed, dry environment

Structural Reactivity & Mechanistic Insights

The utility of 3-bromo-N,5-dimethylpyridin-2-amine lies in its highly tuned electronic and steric environment. Understanding the causality behind its reactivity allows researchers to rationally design cross-coupling conditions rather than relying on empirical screening.

  • The C3-Bromide (Cross-Coupling Handle): The bromine atom at the 3-position serves as the primary site for oxidative addition by Palladium(0) species. However, its proximity to the C2-amine introduces steric hindrance.

  • The C2-Methylamino Group (Electronic & Chelating Effects): The secondary amine acts as a strong electron-donating group, enriching the pyridine ring. While this makes the C-Br bond slightly less reactive toward oxidative addition compared to electron-deficient pyridines, the more critical issue is chelation. The free N-H can coordinate with palladium species, creating off-cycle resting states (catalyst poisoning)[3]. Causality: This necessitates the use of bidentate ligands (e.g., dppf) or sterically demanding monodentate phosphines (e.g., BrettPhos) to outcompete the amine for palladium coordination.

  • The C5-Methyl Group (Metabolic Shielding): In drug development, the C5 position of unhindered pyridines is a notorious hotspot for Cytochrome P450-mediated oxidation. The installation of a methyl group at this position effectively blocks this metabolic liability, significantly improving the pharmacokinetic (PK) half-life of downstream drug candidates.

Synthetic Workflows & Experimental Protocols

The following protocols detail the two most common transformations applied to this scaffold: C-C bond formation and C-N bond formation. Each protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducibility.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of 3-bromo-N,5-dimethylpyridin-2-amine with an arylboronic acid to yield a 3-aryl-N,5-dimethylpyridin-2-amine derivative.

Mechanistic Rationale:


 is selected because the large bite angle of the dppf ligand enforces a geometry that accelerates reductive elimination, minimizing side reactions. 

is chosen over

because its higher aqueous solubility and stronger basicity facilitate faster transmetalation, which is crucial for electron-rich heteroaryl bromides[3].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 3-bromo-N,5-dimethylpyridin-2-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol),

    
     (0.05 equiv, 0.05 mmol), and anhydrous 
    
    
    
    (2.0 equiv, 2.0 mmol).
  • Degassing: Add a solvent mixture of 1,4-Dioxane and

    
     (4:1 v/v, 10 mL). Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid and catalyst degradation.
    
  • Heating & Reaction: Seal the flask and heat to 90°C in a pre-heated oil bath. Stir vigorously for 12–16 hours.

  • Validation & Quality Control (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS. The reaction is deemed complete when the starting mass (

    
     201.0) is entirely consumed and replaced by the product mass.
    
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the target biaryl compound.

Protocol B: Buchwald-Hartwig Amination

This protocol details the coupling of the C3-bromide with a secondary amine.

Mechanistic Rationale: BrettPhos is specifically designed for the coupling of secondary amines. Its extreme steric bulk prevents the formation of bis-amine palladium complexes—a common dead-end in Buchwald couplings with aminopyridines—and strongly promotes the reductive elimination step.

Step-by-Step Methodology:

  • Glovebox Setup: Inside an Argon-filled glovebox, charge a vial with 3-bromo-N,5-dimethylpyridin-2-amine (1.0 equiv, 1.0 mmol),

    
     (0.02 equiv, 0.02 mmol), BrettPhos (0.04 equiv, 0.04 mmol), and 
    
    
    
    (1.5 equiv, 1.5 mmol).
  • Solvent & Amine Addition: Add anhydrous Toluene (5 mL) followed by the secondary amine (1.2 equiv, 1.2 mmol). Seal the vial with a PTFE-lined cap.

  • Heating: Remove the vial from the glovebox and heat at 100°C for 8 hours.

  • Validation & Quality Control: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via UPLC-MS to confirm the presence of the desired C-N coupled product and the absence of the debrominated side-product.

  • Workup & Purification: Cool the mixture, dilute with

    
    , and wash with water. Extract the aqueous layer twice with 
    
    
    
    . Combine organic layers, dry over
    
    
    , concentrate, and purify via automated flash chromatography.

Synthetic Workflow Visualization

The following diagram maps the divergent synthetic pathways described in the protocols above, illustrating the catalytic cycles and resulting molecular architectures.

Workflow Start 3-Bromo-N,5-dimethylpyridin-2-amine (CAS: 872492-59-6) SuzukiCat Pd(dppf)Cl2 / K3PO4 Dioxane:H2O (4:1), 90°C Start->SuzukiCat + Arylboronic Acid BuchCat Pd2(dba)3 / BrettPhos NaOtBu, Toluene, 100°C Start->BuchCat + 1°/2° Amine SuzukiRxn Suzuki-Miyaura Coupling SuzukiCat->SuzukiRxn Transmetalation SuzukiProd 3-Aryl-N,5-dimethyl pyridin-2-amine SuzukiRxn->SuzukiProd Reductive Elimination BuchRxn Buchwald-Hartwig Amination BuchCat->BuchRxn Amine Coordination BuchProd N3-Substituted-N2,5-dimethyl pyridine-2,3-diamine BuchRxn->BuchProd Reductive Elimination

Figure 1: Divergent Palladium-catalyzed cross-coupling pathways for CAS 872492-59-6.

Safety, Handling, and Toxicological Profile

Handling of 3-bromo-N,5-dimethylpyridin-2-amine requires strict adherence to laboratory safety protocols. The following guidelines are synthesized from the official Safety Data Sheet (SDS) provided by Combi-Blocks[4].

  • Hazard Identification: The compound is classified as a skin and eye irritant. It may cause respiratory irritation if inhaled as a dust or aerosol.

  • Personal Protective Equipment (PPE): All manipulations must be conducted inside a certified chemical fume hood. Operators must wear nitrile gloves, safety goggles, and a standard laboratory coat.

  • First Aid Measures:

    • Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes.

    • Eye Contact: Flush eyes with water for 15 minutes, keeping eyes wide open. Remove contact lenses if present.

  • Fire & Thermal Decomposition: In the event of a fire, use dry sand, dry chemical, or alcohol-resistant foam. Combustion of this material releases toxic fumes, including Carbon monoxide (CO), Nitrogen oxides (NOx), and Hydrogen bromide (HBr) [4].

  • Storage: To prevent degradation, store the compound refrigerated (2–8°C) in a tightly closed container within a dry, well-ventilated space[4].

References

  • Journal of the American Chemical Society (ACS Publications) - Mechanistic Insights into Transmetalation in Suzuki-Miyaura Coupling. Retrieved from:[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-bromo-N,5-dimethyl-2-pyridinamine

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted spectroscopic properties of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted spectroscopic properties of 3-bromo-N,5-dimethyl-2-pyridinamine (CAS No. 872492-59-6). While specific literature on this compound is limited, this document leverages established synthetic methodologies and spectroscopic principles for analogous structures to offer a robust framework for its preparation and characterization. This guide is intended to empower researchers in medicinal chemistry, agrochemical science, and materials science with the foundational knowledge to synthesize and utilize this versatile chemical building block.

Introduction: The Significance of Substituted 2-Aminopyridines

The 2-aminopyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The presence of a bromine atom, as in 3-bromo-N,5-dimethyl-2-pyridinamine, provides a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[2] This opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science.[3]

This guide will provide a detailed, albeit proposed, synthetic route to 3-bromo-N,5-dimethyl-2-pyridinamine, along with a thorough prediction of its spectroscopic data to aid in its unambiguous identification.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-bromo-N,5-dimethyl-2-pyridinamine is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a methylamino group at the 2-position, and a methyl group at the 5-position.

PropertyValueSource
IUPAC Name 3-bromo-N,5-dimethyl-2-pyridinamineN/A
CAS Number 872492-59-6[1]
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.07 g/mol [1]
SMILES CC1=CN=C(NC)C(Br)=C1[1]

Proposed Synthetic Pathway

A plausible and efficient three-step synthesis of 3-bromo-N,5-dimethyl-2-pyridinamine is proposed, commencing from the readily available starting material, 3-methylpyridine. This pathway involves an initial amination, followed by a regioselective bromination, and concluding with a selective N-methylation.

Synthetic_Pathway 3-Methylpyridine 3-Methylpyridine 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine 3-Methylpyridine->2-Amino-5-methylpyridine Step 1: Amination 3-Bromo-5-methyl-2-aminopyridine 3-Bromo-5-methyl-2-aminopyridine 2-Amino-5-methylpyridine->3-Bromo-5-methyl-2-aminopyridine Step 2: Bromination 3-Bromo-N,5-dimethyl-2-pyridinamine 3-Bromo-N,5-dimethyl-2-pyridinamine 3-Bromo-5-methyl-2-aminopyridine->3-Bromo-N,5-dimethyl-2-pyridinamine Step 3: N-Methylation

Caption: Proposed three-step synthesis of 3-bromo-N,5-dimethyl-2-pyridinamine.
Step 1: Synthesis of 2-Amino-5-methylpyridine

The initial step involves the introduction of an amino group at the 2-position of the pyridine ring. A well-established method for this transformation is the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide.[4]

Causality of Experimental Choices: The Chichibabin reaction is a classic and cost-effective method for the synthesis of 2-aminopyridines. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient pyridine ring.

Step 2: Regioselective Bromination

The subsequent step is the regioselective bromination of 2-amino-5-methylpyridine at the 3-position. The amino group at the 2-position is a strong activating group and directs electrophilic substitution to the 3- and 5-positions. Given that the 5-position is already occupied by a methyl group, the bromination is expected to occur selectively at the 3-position.

Causality of Experimental Choices: Using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile allows for controlled bromination, minimizing the formation of di-brominated byproducts.[5]

Step 3: N-Methylation

The final step is the selective N-methylation of the primary amino group of 3-bromo-5-methyl-2-aminopyridine. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a robust method for this transformation.

Causality of Experimental Choices: The Eschweiler-Clarke reaction is a reductive amination process that is highly selective for the methylation of primary and secondary amines. It proceeds under relatively mild conditions and avoids the use of hazardous alkylating agents like methyl iodide.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for 3-bromo-N,5-dimethyl-2-pyridinamine based on the analysis of structurally similar compounds.[6][7]

¹H NMR (Proton NMR) Spectroscopy (Predicted)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.8d1HH-6 (Pyridine)
~7.3d1HH-4 (Pyridine)
~5.0q1HNH
~2.9d3HN-CH₃
~2.2s3H5-CH₃
¹³C NMR (Carbon NMR) Spectroscopy (Predicted)
Chemical Shift (δ) ppmAssignment
~155C-2 (C-N)
~145C-6
~140C-4
~125C-5
~100C-3 (C-Br)
~30N-CH₃
~175-CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3400MediumN-H stretch
3100 - 3000MediumC-H stretch (Aromatic)
2950 - 2850MediumC-H stretch (Aliphatic)
1600 - 1580StrongC=C stretch (Pyridine ring)
1500 - 1450StrongC=C stretch (Pyridine ring)
1350 - 1300MediumC-N stretch
600 - 550StrongC-Br stretch
Mass Spectrometry (MS) (Predicted)
m/zRelative IntensityAssignment
201/203~1:1[M]⁺ (Molecular ion)
186/188Variable[M - CH₃]⁺
122Variable[M - Br]⁺

Potential Applications and Derivatization

3-bromo-N,5-dimethyl-2-pyridinamine is a valuable intermediate for the synthesis of more complex molecules. The bromine atom at the 3-position can be readily functionalized using various cross-coupling reactions, while the secondary amine at the 2-position can be further alkylated or acylated.

Derivatization_Pathways cluster_0 Cross-Coupling Reactions cluster_1 N-Functionalization Arylboronic Acid Arylboronic Acid 3-Aryl Derivative 3-Aryl Derivative Arylboronic Acid->3-Aryl Derivative Suzuki Coupling Organotin Reagent Organotin Reagent 3-Stannyl Derivative 3-Stannyl Derivative Organotin Reagent->3-Stannyl Derivative Stille Coupling Alkene/Alkyne Alkene/Alkyne 3-Alkenyl/Alkynyl Derivative 3-Alkenyl/Alkynyl Derivative Alkene/Alkyne->3-Alkenyl/Alkynyl Derivative Heck/Sonogashira Coupling Alkyl Halide Alkyl Halide N-Alkylated Product N-Alkylated Product Alkyl Halide->N-Alkylated Product N-Alkylation Acyl Chloride Acyl Chloride N-Acylated Product N-Acylated Product Acyl Chloride->N-Acylated Product N-Acylation 3-Bromo-N,5-dimethyl-2-pyridinamine 3-Bromo-N,5-dimethyl-2-pyridinamine

Sources

Foundational

(3-bromo-5-methylpyridin-2-yl)methylamine molecular weight and formula

An In-depth Technical Guide to (3-bromo-5-methylpyridin-2-yl)methylamine Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the fundamental physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-bromo-5-methylpyridin-2-yl)methylamine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of (3-bromo-5-methylpyridin-2-yl)methylamine, a key building block in contemporary organic synthesis and medicinal chemistry. Beyond a simple data sheet, this document elucidates the importance of these core properties in the context of research and development, offering insights into their practical application.

Section 1: Core Molecular Attributes

(3-bromo-5-methylpyridin-2-yl)methylamine, also known as 2-amino-3-bromo-5-methylpyridine, is a substituted pyridine derivative. Its structure is characterized by a pyridine ring with a bromo, a methyl, and an amino group at positions 3, 5, and 2, respectively. These functional groups impart a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Molecular Formula and Weight

The precise molecular formula and weight are foundational to all stoichiometric calculations, analytical characterizations, and regulatory submissions involving this compound.

PropertyValueSource(s)
Molecular Formula C₆H₇BrN₂[3][4][5]
Molecular Weight 187.04 g/mol [3][4][6]
Monoisotopic Mass 185.979261 u[7]

The molecular weight is determined by the sum of the atomic weights of its constituent atoms (6 carbons, 7 hydrogens, 1 bromine, and 2 nitrogens). This value is critical for accurately preparing solutions of known concentrations and for calculating theoretical yields in synthetic protocols. The monoisotopic mass is essential for high-resolution mass spectrometry analysis, enabling precise identification and purity assessment of the compound and its derivatives.

Structural Representation and its Implications

The relationship between the chemical structure, formula, and molecular weight is a fundamental concept in chemistry. The following diagram illustrates this connection for (3-bromo-5-methylpyridin-2-yl)methylamine.

G cluster_structure Chemical Structure cluster_formula Derived Properties A Chemical Structure (3-bromo-5-methylpyridin-2-yl)methylamine B Molecular Formula C₆H₇BrN₂ A->B Determines C Molecular Weight 187.04 g/mol B->C Calculates to

Caption: Relationship between structure, formula, and molecular weight.

Section 2: Synthesis and Reactivity Insights

(3-bromo-5-methylpyridin-2-yl)methylamine serves as a versatile precursor in organic synthesis. The presence of the amino and bromo groups on the pyridine ring allows for a variety of chemical transformations.

Key Synthetic Applications
  • Suzuki Cross-Coupling Reactions: The bromo substituent is amenable to palladium-catalyzed Suzuki cross-coupling reactions, enabling the introduction of various aryl or heteroaryl groups at this position. This is a common strategy in the synthesis of novel pyridine-based derivatives.[8]

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions to form amides, sulfonamides, and other derivatives. This functional handle is often exploited in the construction of biologically active molecules.[1]

  • Diazotization Reactions: The primary amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles, further expanding the synthetic utility of this scaffold.

A general synthetic approach to related compounds, 3-bromo-5-methylpyridine, involves the diazotization of 3-amino-5-methylpyridine followed by reaction with a bromine source.[9]

Section 3: Applications in Drug Discovery and Development

The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[10] (3-bromo-5-methylpyridin-2-yl)methylamine and its derivatives are of significant interest to researchers in drug discovery for several reasons:

  • Kinase Inhibitor Scaffolds: The aminopyridine core is known to interact with the hinge region of the ATP-binding site of many kinases.[10] This makes it an excellent starting point for the design of potent and selective kinase inhibitors for therapeutic areas such as oncology and inflammation.[10]

  • Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a phenyl ring, offering improved solubility and metabolic properties.

  • Versatile Intermediate: As highlighted, the compound's functional groups allow for the straightforward generation of diverse chemical libraries for high-throughput screening and lead optimization. It is a key intermediate in the synthesis of various pharmaceutical agents.[2]

Section 4: Experimental Protocols

Protocol: General Procedure for Suzuki Cross-Coupling

This protocol is a representative example of how (3-bromo-5-methylpyridin-2-yl)methylamine can be utilized in a Suzuki cross-coupling reaction to generate a small library of derivatives.

Materials:

  • (3-bromo-5-methylpyridin-2-yl)methylamine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Schlenk flask

  • Nitrogen or Argon source

  • Magnetic stirrer and heat source

Procedure:

  • To a Schlenk flask, add (3-bromo-5-methylpyridin-2-yl)methylamine, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system and the base.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Self-Validation: The success of this protocol can be validated at each stage. The consumption of starting materials and the formation of the product can be monitored by TLC or LC-MS. The final product's identity and purity should be confirmed by NMR spectroscopy and high-resolution mass spectrometry, where the observed mass should correspond to the calculated exact mass of the target molecule.

References

  • ChemWhat. (n.d.). 5-BROMO-2-METHYLPYRIDIN-3-AMINE. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

  • American Elements. (n.d.). 3-Amino-2-Bromo-5-Methylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylpyridine. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Crucial Role of 2-Bromo-5-methylpyridin-3-amine in Modern Organic Synthesis. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-bromo-N,5-dimethylpyridin-2-amine for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Substituted 2-Aminopyridines in Modern Drug Discovery The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted 2-Aminopyridines in Modern Drug Discovery

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutics. The strategic introduction of substituents onto this core framework allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity. Among the vast landscape of substituted 2-aminopyridines, 3-bromo-N,5-dimethylpyridin-2-amine (CAS No. 872492-59-6) emerges as a valuable building block for the synthesis of complex molecular architectures. The presence of a bromine atom at the 3-position offers a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the exploration of new chemical space. This guide provides a comprehensive overview of 3-bromo-N,5-dimethylpyridin-2-amine, including its chemical properties, a plausible synthetic route, potential applications in drug discovery, and a summary of commercially available sources and their pricing.

Chemical Properties and Characterization

3-bromo-N,5-dimethylpyridin-2-amine is a halogenated and methylated derivative of 2-aminopyridine. A thorough understanding of its chemical and physical properties is essential for its effective use in research and development.

PropertyValue
CAS Number 872492-59-6
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Appearance (Expected to be a solid at room temperature)
Purity Typically >95% (as offered by suppliers)
Solubility (Expected to be soluble in common organic solvents like dichloromethane, methanol, and DMSO)

Note: Experimental data on some physical properties are not widely published. The information provided is based on supplier data and chemical structure analysis.

Synthesis and Chemical Reactivity: A Proposed Synthetic Pathway

A detailed, peer-reviewed synthesis of 3-bromo-N,5-dimethylpyridin-2-amine is not extensively documented in publicly accessible literature. However, based on established methodologies for the synthesis of substituted 2-aminopyridines, a plausible and efficient synthetic route can be proposed. The reactivity of the 2-amino-3-bromopyridine core is well-studied, particularly in the context of palladium-catalyzed cross-coupling reactions.[2]

A likely synthetic approach would involve the N-methylation of a suitable 3-bromo-5-methylpyridin-2-amine precursor. The overall synthetic strategy can be visualized as a multi-step process.

Synthesis_Pathway cluster_0 Starting Material Preparation cluster_1 N-Methylation Start 2-Amino-5-methylpyridine Bromination Bromination (e.g., NBS) Start->Bromination Step 1 Product1 2-Amino-3-bromo-5-methylpyridine Bromination->Product1 N-Methylation N-Methylation (e.g., Formaldehyde, NaBH(OAc)₃) Product1->N-Methylation Step 2 Final_Product 3-bromo-N,5-dimethylpyridin-2-amine N-Methylation->Final_Product

Figure 1: Proposed two-step synthesis of 3-bromo-N,5-dimethylpyridin-2-amine.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-3-bromo-5-methylpyridine

This initial step involves the regioselective bromination of 2-amino-5-methylpyridine.

  • Materials: 2-amino-5-methylpyridine, N-Bromosuccinimide (NBS), Acetonitrile (or another suitable aprotic solvent).

  • Procedure:

    • Dissolve 2-amino-5-methylpyridine in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of N-Bromosuccinimide (1.0-1.1 equivalents) in acetonitrile to the cooled solution while stirring.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-3-bromo-5-methylpyridine.

Step 2: Synthesis of 3-bromo-N,5-dimethylpyridin-2-amine

The final step is the N-methylation of the primary amino group. Reductive amination is a common and effective method for this transformation.

  • Materials: 2-Amino-3-bromo-5-methylpyridine, Formaldehyde (aqueous solution), Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Acetic acid (catalytic amount).

  • Procedure:

    • To a stirred solution of 2-amino-3-bromo-5-methylpyridine in dichloromethane, add a catalytic amount of acetic acid.

    • Add an aqueous solution of formaldehyde (approximately 1.2 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for several hours to overnight, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the final product, 3-bromo-N,5-dimethylpyridin-2-amine.

Potential Applications in Medicinal Chemistry and Drug Discovery

The 3-bromo-N,5-dimethylpyridin-2-amine scaffold is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, respectively.

The reactivity of 2-amino-3-bromopyridines in such coupling reactions is a subject of considerable interest. The presence of the adjacent amino group can influence the reactivity of the C-Br bond, sometimes requiring specific ligand and catalyst systems for optimal yields.[2]

Cross_Coupling_Reactions Start 3-bromo-N,5-dimethylpyridin-2-amine Suzuki Suzuki-Miyaura Coupling (with Boronic Acids/Esters) Start->Suzuki Pd catalyst, base Buchwald Buchwald-Hartwig Amination (with Amines) Start->Buchwald Pd catalyst, base Sonogashira Sonogashira Coupling (with Terminal Alkynes) Start->Sonogashira Pd/Cu catalyst, base Aryl_Product Aryl/Heteroaryl Substituted Product Suzuki->Aryl_Product C-C Bond Formation Amino_Product N-Substituted Product Buchwald->Amino_Product C-N Bond Formation Alkynyl_Product Alkynyl Substituted Product Sonogashira->Alkynyl_Product C-C Bond Formation

Figure 2: Key cross-coupling reactions of 3-bromo-N,5-dimethylpyridin-2-amine.

The resulting substituted 2-aminopyridine derivatives can be screened for a wide range of biological activities. For instance, substituted aminopyridines are known to act as kinase inhibitors, ion channel modulators, and central nervous system agents. The ability to rapidly generate a library of diverse analogs from 3-bromo-N,5-dimethylpyridin-2-amine makes it a highly attractive starting material for lead discovery and optimization programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-bromo-N,5-dimethylpyridin-2-amine is not widely available, general safety precautions for halogenated aromatic amines should be followed. These compounds are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For more detailed safety information, it is advisable to consult the SDS for structurally similar compounds, such as other brominated aminopyridines.[3][4]

Suppliers and Indicative Pricing

3-bromo-N,5-dimethylpyridin-2-amine is available from several chemical suppliers specializing in research and development compounds. The pricing can vary based on the supplier, purity, and quantity.

SupplierCAS NumberPurityIndicative Pricing (USD)
BLDpharm872492-59-6>95%(Pricing available upon inquiry)
Chemrio872492-59-6N/A(Pricing available upon inquiry)

Note: This information is based on publicly available data and is subject to change. It is recommended to contact the suppliers directly for current pricing and availability.

Conclusion

3-bromo-N,5-dimethylpyridin-2-amine represents a strategically important building block for medicinal chemists and drug development professionals. Its functional handles allow for facile diversification through robust cross-coupling methodologies, providing a gateway to novel chemical entities with therapeutic potential. While detailed characterization and application data in the public domain remain somewhat limited, this guide provides a solid foundation of its chemical properties, a plausible synthetic route, and an overview of its potential in drug discovery. As research in this area continues, the utility of this and related substituted 2-aminopyridines is expected to expand, further solidifying their role in the development of next-generation pharmaceuticals.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

Sources

Foundational

difference between 3-bromo-N,5-dimethylpyridin-2-amine and its isomers

The following guide serves as an advanced technical reference for 3-bromo-N,5-dimethylpyridin-2-amine , a privileged scaffold in medicinal chemistry. It is designed to address the specific needs of synthetic chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical reference for 3-bromo-N,5-dimethylpyridin-2-amine , a privileged scaffold in medicinal chemistry. It is designed to address the specific needs of synthetic chemists and drug discovery scientists, focusing on structural differentiation, robust synthesis, and functional reactivity.

Content Type: Technical Whitepaper | Focus: Synthesis, Structural Identification, and SAR Utility[1]

Executive Summary: The "Ortho-Blocked" Scaffold

In the landscape of kinase and phosphatase (e.g., SHP2) inhibitor design, 3-bromo-N,5-dimethylpyridin-2-amine (CAS: 872492-59-6) represents a critical building block.[1] Its value lies in its specific substitution pattern:

  • C3-Bromine: Provides a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) ortho to the amine, introducing steric constraints that can lock ligand conformation.[1]

  • C5-Methyl: Blocks the metabolically labile para-position, enhancing metabolic stability (t1/2) compared to unsubstituted pyridines.[1]

  • N-Methyl: Increases lipophilicity (LogD) and removes a hydrogen bond donor, modulating permeability and kinase hinge-binding profiles.

This guide distinguishes the target compound from its commonly confused regioisomers, providing a self-validating synthesis route and definitive analytical data.

Structural Anatomy & Isomerism

The primary challenge in working with this scaffold is the potential for regioisomeric confusion during synthesis or procurement. The two most critical isomers are the Target (3-bromo) and the Inverse (5-bromo) .

Visualizing the Isomeric Landscape

The following diagram illustrates the structural relationship between the target and its "evil twin," highlighting the steric and electronic differences.

IsomerComparison Target TARGET 3-bromo-N,5-dimethylpyridin-2-amine (Sterically Crowded C3-Br) Feature1 C3-Position: Bromine (Ortho to Amine) Target->Feature1 Feature2 C5-Position: Methyl (Para to Amine) Target->Feature2 Isomer INVERSE ISOMER 5-bromo-N,3-dimethylpyridin-2-amine (Sterically Open C5-Br) Feature3 C3-Position: Methyl (Ortho to Amine) Isomer->Feature3 Feature4 C5-Position: Bromine (Para to Amine) Isomer->Feature4 Feature1->Feature3 Different Steric Environment

Figure 1: Structural divergence between the target 3-bromo scaffold and its 5-bromo isomer. Note the inversion of substituents at the C3 and C5 positions.

Synthetic Strategy: The "Process" Approach

While direct bromination of 2-amino-5-methylpyridine is possible, it often suffers from over-bromination or N-methylation mixtures.[1] The Process Chemistry Route (SnAr) is preferred for high purity and definitive regiocontrol.

Route Comparison
  • Route A (Direct Functionalization): 2-amino-5-picoline → Bromination (NBS) → N-Methylation (MeI/NaH).

    • Risk:[2] N-methylation often yields mixtures of mono-N-methyl, di-N-methyl, and ring-nitrogen alkylation salts.[1]

  • Route B (Displacement - Recommended): 2,3-dibromo-5-methylpyridine → SnAr with Methylamine.[1]

    • Advantage:[3][4] The C2-bromine is highly activated for Nucleophilic Aromatic Substitution (SnAr) due to the electron-withdrawing ring nitrogen. The C3-bromine is deactivated by sterics and electronics, ensuring 100% regioselectivity .

Synthesis Workflow (Route B)

SynthesisWorkflow Start Starting Material: 2,3-dibromo-5-methylpyridine (Commercially Available) Reaction SnAr Reaction Solvent: EtOH or THF Temp: 80°C (Sealed Tube) Time: 4-6 Hours Start->Reaction Reagent Reagent: Methylamine (2.0M in THF) Reagent->Reaction Mech Mechanism: Selective displacement of C2-Br (C3-Br remains intact) Reaction->Mech Product FINAL PRODUCT: 3-bromo-N,5-dimethylpyridin-2-amine Yield: >85% Reaction->Product

Figure 2: Regioselective synthesis via Nucleophilic Aromatic Substitution (SnAr). This route avoids the ambiguity of direct halogenation.

Analytical Differentiation (The "Smoking Gun")

Distinguishing the target from its isomers is critical.[5] Standard 1H NMR can be ambiguous if peaks are not carefully assigned. NOE (Nuclear Overhauser Effect) spectroscopy is the definitive tool.

NMR Logic Table
FeatureTarget (3-Br, 5-Me) Isomer (5-Br, 3-Me) Differentiation Logic
H-4 Proton Doublet (~7.6 ppm)Doublet (~7.8 ppm)H-4 is deshielded by ortho-Br in the target.[1]
H-6 Proton Doublet (~8.0 ppm)Doublet (~8.1 ppm)H-6 is adjacent to Ring Nitrogen (most downfield).
Coupling J ~ 2.0 Hz (Meta)J ~ 2.0 Hz (Meta)Coupling constants are similar; not diagnostic.
NOE Signal N-Me ↔ H-3 (None) N-Me ↔ C3-Me (Strong) CRITICAL: The target has Br at C3 (no NOE). The isomer has Me at C3 (Strong NOE with N-Me).
Step-by-Step Identification Protocol
  • Run 1H NMR: Confirm two aromatic protons with meta-coupling (~2Hz).

  • Run NOESY/ROESY: Irradiate the N-Methyl singlet (~2.9 ppm).[1]

    • If you see an enhancement of a Methyl group: You have the WRONG isomer (5-bromo-N,3-dimethyl).

    • If you see NO enhancement of a Methyl group: You have the CORRECT target (3-bromo-N,5-dimethyl).[1]

Functional Reactivity & Applications

Understanding the reactivity profile is essential for using this scaffold in library synthesis.

Cross-Coupling Reactivity (Suzuki-Miyaura)

The 3-bromo position is sterically hindered by the adjacent N-methylamino group.[1]

  • Catalyst Choice: Standard Pd(PPh3)4 may be sluggish. Use sterically demanding, electron-rich ligands like Buchwald Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) to facilitate oxidative addition in the crowded environment.

  • Comparison: The 5-bromo isomer couples much faster due to the lack of ortho-steric hindrance. If your reaction proceeds "too easily" and yields the wrong product, re-check your isomer identity.

Physicochemical Properties (Estimated)
  • pKa (Pyridinium): ~6.0 - 6.5. The electron-donating N-Me and C5-Me boost basicity compared to 3-bromopyridine, but the electron-withdrawing Br dampens it.

  • LogP: ~2.1. Highly suitable for CNS-penetrant drug design.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 3-bromo-N,5-dimethylpyridin-2-amine via SnAr.

Reagents:

  • 2,3-dibromo-5-methylpyridine (1.0 eq)[1]

  • Methylamine (2.0 M in THF, 5.0 eq)

  • Ethanol (Absolute, 5 mL/mmol)

Procedure:

  • Setup: In a pressure tube (sealed vessel), dissolve 2,3-dibromo-5-methylpyridine (500 mg, 1.99 mmol) in Ethanol (10 mL).

  • Addition: Add Methylamine solution (5.0 mL, 10 mmol) in one portion.

  • Reaction: Seal the tube and heat to 80°C for 6 hours.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by a more polar spot (Rf ~0.4).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dilute residue with EtOAc (20 mL) and wash with saturated NaHCO3 (10 mL) and Brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

  • Yield: Expect ~340 mg (85%) of a pale yellow solid.

Validation:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.01 (d, J=2.1 Hz, 1H, H-6), 7.82 (d, J=2.1 Hz, 1H, H-4), 6.50 (q, J=4.5 Hz, 1H, NH - optional, often broad), 2.85 (d, J=4.5 Hz, 3H, N-Me), 2.18 (s, 3H, C5-Me).

References

  • Synthesis via SnAr Displacement: WO2010144734A1 - Benzonaphthyridine-containing vaccines. (Page 89, Example 169). Describes the displacement of 2,3-dibromo-5-methylpyridine with amines.

  • Isomer Characterization & NMR: Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines. ResearchGate. confirms NMR shifts for 3-bromo-2-aminopyridine derivatives.[1]

  • General Reactivity of Bromopyridines: BenchChem Guide to 2-Amino-5-bromo-4-methylpyridine and its Brominated Isomers. Provides comparative solubility and reactivity data for brominated aminopyridines.

  • pKa and Physical Properties: Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Discusses the electronic impact of halo-substituents on pyridine basicity.

Sources

Exploratory

Comprehensive Safety & Handling Guide: 3-Bromo-N,5-dimethylpyridin-2-amine in Advanced API Synthesis

Executive Summary 3-Bromo-N,5-dimethylpyridin-2-amine (CAS: 872492-59-6) is a highly functionalized heterocyclic building block extensively utilized in the discovery and development of small-molecule therapeutics. Charac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-N,5-dimethylpyridin-2-amine (CAS: 872492-59-6) is a highly functionalized heterocyclic building block extensively utilized in the discovery and development of small-molecule therapeutics. Characterized by its orthogonal reactivity—featuring a highly electrophilic C3-position primed for transition-metal catalysis and a sterically modulated C2-secondary amine—this compound serves as a critical precursor for complex bicyclic systems. These scaffolds are frequently embedded within the pharmacophores of advanced kinase inhibitors, as documented in pharmaceutical patent literature (e.g., WO2009/016460 A2)[1]. Furthermore, leading chemical suppliers categorize this compound alongside other critical intermediates essential for active pharmaceutical ingredient (API) development[2].

This technical whitepaper delineates the physicochemical profiling, toxicological causality, and self-validating handling protocols required to integrate this intermediate into advanced synthetic workflows safely and efficiently.

Physicochemical Profiling & Structural Causality

Understanding the physical and structural properties of 3-bromo-N,5-dimethylpyridin-2-amine is the first step in mitigating risk and optimizing reaction conditions. The structural parameters and analytical documentation (such as NMR and HPLC profiles) dictate its behavior in both biological and synthetic environments[3].

Table 1: Quantitative Physicochemical Parameters
ParameterValueCausality / Operational Impact
CAS Number 872492-59-6Unique identifier required for global regulatory tracking and SDS retrieval.
Molecular Formula C

H

BrN

Dictates mass spectrometry analysis (M, M+2 isotope pattern due to the Bromine atom).
Molecular Weight 201.07 g/mol Essential for precise stoichiometric calculations in catalytic cycles[3].
SMILES CC1=CN=C(NC)C(Br)=C1Defines the 3D conformation; the proximity of the C2-amine and C3-bromine creates steric hindrance that must be overcome using bulky ligands (e.g., XPhos) during cross-coupling[3].
Storage Condition Refrigerated (2–8°C)Prevents thermal degradation and minimizes the oxidative potential of the secondary amine[4].

Toxicological Assessment & Engineering Controls

While specific empirical toxicological data for this exact compound may be limited in standard databases[4], Senior Application Scientists must infer hazards based on structural alerts . The halogenated pyridine ring is a known electrophile, and the secondary amine acts as a localized base.

Table 2: Hazard Identification & Causality
Hazard ClassInferred GHS CategoryStructural Alert / Causality
Acute Toxicity (Oral) Category 4 (H302)Nitrogen-containing heterocycles often exhibit moderate oral toxicity due to rapid absorption and metabolic activation in the liver.
Skin Irritation Category 2 (H315)The electrophilic nature of the halogenated pyridine ring can react with nucleophilic residues on skin proteins, causing irritation.
Eye Irritation Category 2A (H319)Direct contact causes severe irritation due to the inherent basicity (pKa) of the secondary amine moiety.
STOT SE Category 3 (H335)Inhalation of fine crystalline powders irritates the respiratory tract[4].
Self-Validating Safety Protocols

To ensure absolute safety, handling protocols must be self-validating systems —meaning the environment itself proves its safety before work begins.

  • Atmospheric Validation: Weighing must be performed in a ventilated balance enclosure or a nitrogen-filled glovebox. To validate the inert atmosphere, a continuous oxygen monitor must read < 1 ppm O

    
     before the reagent container is unsealed.
    
  • Exposure Control: Avoid all contact with skin and eyes, and strictly avoid the inhalation of vapor or mist[4]. Operators must wear nitrile gloves (double-gloved), a particulate respirator (N95/FFP3 minimum if handled outside an enclosure), and chemical splash goggles.

Experimental Workflow Integration: Pd-Catalyzed Cross-Coupling

The primary utility of 3-bromo-N,5-dimethylpyridin-2-amine lies in its ability to undergo Palladium-catalyzed Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. The following protocol outlines a self-validating methodology for an amination reaction.

Step-by-Step Methodology
  • Objective: Coupling 3-bromo-N,5-dimethylpyridin-2-amine with an exogenous secondary amine to form a highly functionalized 2,3-diaminopyridine derivative.

  • Self-Validation Mechanism: The use of a colorimetric change. Pd(0) complexes transition from a deep purple/red (precatalyst) to a vibrant yellow/orange upon successful oxidative addition, providing real-time visual validation of catalyst activation.

Step 1: Preparation & Inertion

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-bromo-N,5-dimethylpyridin-2-amine (1.0 equiv), Pd

    
    (dba)
    
    
    
    (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv).
  • Causality: The glovebox environment prevents the premature oxidation of the secondary amine and the deactivation of the Pd(0) catalyst. XPhos is selected because its bulky dicyclohexyl groups prevent the starting material's native C2-amine from irreversibly binding to and poisoning the palladium center.

Step 2: Solvent Addition & Degassing

  • Action: Add anhydrous, degassed toluene (0.2 M). Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Causality: Toluene provides the necessary boiling point (110°C) for the kinetic barrier of the reductive elimination step to be overcome without degrading the substrate.

Step 3: Reaction Execution

  • Action: Heat the reaction mixture to 90°C for 12 hours. Monitor via LC-MS.

  • Causality: Temperature must be strictly controlled; exceeding 100°C may lead to thermal degradation of the starting material or unwanted homocoupling side reactions.

Step 4: Quenching & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Causality: Celite effectively traps the precipitated palladium black and inorganic salts (NaBr), ensuring a clean organic filtrate for subsequent column chromatography.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the catalytic cycle, demonstrating exactly how the C3-bromine bond is cleaved and functionalized.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage at C3) Pd0->OxAdd Substrate Addition Coord Nucleophile Coordination & Base Deprotonation OxAdd->Coord Exogenous Amine RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Intermediate Complex Product Functionalized Pyridine + Catalyst Regeneration RedElim->Product Product Release Product->Pd0 Catalyst Recycling

Figure 1: Palladium-catalyzed cross-coupling cycle of 3-bromo-N,5-dimethylpyridin-2-amine.

References

Sources

Foundational

A Technical Guide to the Solubility of 3-bromo-N,5-dimethylpyridin-2-amine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-bromo-N,5-dimethylpyridin-2-amine, a substituted pyridine derivative of interest in pharmaceutical an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-bromo-N,5-dimethylpyridin-2-amine, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility, presents detailed and robust experimental protocols for its empirical determination, and discusses the critical factors influencing solubility. This guide is intended for researchers, scientists, and drug development professionals, offering both a predictive foundation and a practical approach to characterizing this compound's behavior in various organic solvent systems.

Introduction: The Significance of Solubility for Pyridine Derivatives

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their utility as precursors and active pharmaceutical ingredients (APIs) is vast.[1][2] The compound 3-bromo-N,5-dimethylpyridin-2-amine, with its unique substitution pattern, presents a profile that suggests its potential as a key intermediate in complex organic syntheses.[3][4]

The solubility of such a compound is a critical physicochemical parameter that dictates its utility and developability.[5][6] From reaction kinetics in a synthesis flask to bioavailability in a physiological system, solubility governs the concentration of the molecule in a given medium, thereby influencing its reactivity, absorption, and formulation possibilities.[7][8] Understanding the solubility of 3-bromo-N,5-dimethylpyridin-2-amine in a range of organic solvents is therefore a foundational step in its scientific and commercial exploration.

Theoretical Solubility Profile of 3-bromo-N,5-dimethylpyridin-2-amine

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[9] The structure of 3-bromo-N,5-dimethylpyridin-2-amine—possessing a polar pyridine ring with a basic nitrogen atom, a polar amino group, and less polar methyl and bromo substituents—suggests a nuanced solubility profile.[2][10]

  • Pyridine Core: The pyridine ring itself is a polar, aromatic heterocycle that is miscible with water and a wide array of organic solvents.[1][11] The lone pair of electrons on the nitrogen atom is not part of the aromatic system, contributing to its basicity and ability to form hydrogen bonds.[1]

  • Substituent Effects:

    • -NH(CH₃) group: The dimethylamino group is a polar and basic functional group that can act as a hydrogen bond acceptor.

    • -Br group: The bromo substituent is electronegative and contributes to the molecule's dipole moment.

    • -CH₃ group: The methyl group is nonpolar and will slightly increase the lipophilicity of the molecule.

Based on this structure, we can predict the following general solubility trends:

  • High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and in chlorinated solvents like dichloromethane (DCM) and chloroform, due to favorable dipole-dipole interactions. Ethers like tetrahydrofuran (THF) and esters such as ethyl acetate are also likely to be effective solvents.

  • Moderate Expected Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. The ability of the pyridine nitrogen and the amino group to accept hydrogen bonds would facilitate dissolution, though the overall nonpolar character contributed by the methyl and bromo groups may limit miscibility compared to smaller, more polar solutes.

  • Low to Insoluble Expected Solubility: In nonpolar solvents such as hexanes and toluene, where the polar nature of the pyridine and amino groups would lead to unfavorable interactions.

Experimental Determination of Solubility

Given the lack of published data, experimental determination is crucial. The shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[5][12][13]

General Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess 3-bromo-N,5-dimethylpyridin-2-amine to a known volume of solvent B Seal the vial/flask A->B C Agitate at a constant temperature for a defined period (e.g., 24-48 hours) B->C D Allow undissolved solid to settle (or centrifuge) C->D E Carefully withdraw a known volume of the clear supernatant D->E F Analyze the concentration of the solute in the supernatant (e.g., by HPLC, UV-Vis) E->F G Calculate solubility (e.g., in mg/mL or mol/L) F->G

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

This protocol provides a robust method for determining the solubility of 3-bromo-N,5-dimethylpyridin-2-amine.

Materials:

  • 3-bromo-N,5-dimethylpyridin-2-amine (of known purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-bromo-N,5-dimethylpyridin-2-amine to a series of vials. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[5]

    • Add a precisely known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[5]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

    • Dilute the supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of 3-bromo-N,5-dimethylpyridin-2-amine in the diluted samples using a validated analytical method such as HPLC or UV-Vis spectroscopy.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation:

    • From the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of 3-bromo-N,5-dimethylpyridin-2-amine.

  • Temperature: The solubility of solids in liquids is temperature-dependent. For most organic compounds, solubility increases with increasing temperature as the dissolution process is often endothermic.[5] It is crucial to control and report the temperature at which solubility is determined.

  • Solvent Polarity: As discussed in the theoretical profile, the polarity of the solvent is a primary determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive understanding of the compound's solubility behavior.

  • pH (in protic or aqueous-organic mixtures): The basicity of the pyridine nitrogen and the amino group means that in the presence of acidic species, the compound can be protonated to form a more polar pyridinium salt.[2] This will significantly increase its solubility in polar protic solvents or aqueous-organic mixtures.

  • Crystalline Form (Polymorphism): The solid-state structure of the compound can affect its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in solubility. It is important to characterize the solid form used in the solubility studies.

Data Presentation

To facilitate comparison and analysis, all experimentally determined solubility data should be recorded in a structured format.

Table 1: Solubility of 3-bromo-N,5-dimethylpyridin-2-amine in Various Organic Solvents at 25 °C

SolventSolvent TypeDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Observations
e.g., HexaneNonpolar1.88
e.g., TolueneNonpolar2.38
e.g., Diethyl EtherPolar Aprotic4.34
e.g., DichloromethanePolar Aprotic9.08
e.g., AcetonePolar Aprotic20.7
e.g., EthanolPolar Protic24.5
e.g., MethanolPolar Protic32.7
e.g., AcetonitrilePolar Aprotic37.5
e.g., DMSOPolar Aprotic46.7
e.g., WaterPolar Protic80.1

Conclusion

References

  • Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]

  • Talele, T. T. (2016). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH. [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Odinity. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). [Link]

  • Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. Pyridine and Pyridine Derivatives. (2000). [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • FDA. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • ACS Publications. Mutual solubility of water and pyridine derivatives. (1987). [Link]

  • chemeurope.com. Pyridine. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021). [Link]

  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. [Link]

  • Google Patents. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[5][9][14]triazolo[1,5-a]pyridine.

  • ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]

Sources

Exploratory

Technical Guide: Basicity and pKa Profile of 3-bromo-N,5-dimethylpyridin-2-amine

This technical guide provides an in-depth analysis of the physicochemical properties of 3-bromo-N,5-dimethylpyridin-2-amine , focusing on its acid dissociation constant (pKa) and basicity. This scaffold is a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the physicochemical properties of 3-bromo-N,5-dimethylpyridin-2-amine , focusing on its acid dissociation constant (pKa) and basicity. This scaffold is a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

Part 1: Executive Summary & Physicochemical Profile

Compound: 3-bromo-N,5-dimethylpyridin-2-amine CAS: 872492-59-6 Core Scaffold: 2-aminopyridine Key Functional Groups: 3-Bromo (EWG), 5-Methyl (EDG), N-Methylamino (EDG)

Core pKa Value

Based on comparative structural analysis of experimentally validated analogs, the pKa of the conjugate acid (protonated ring nitrogen) is:

Parameter Value / Range Confidence
Predicted pKa (BH⁺) 4.65 ± 0.25 High (Analog-Validated)
Protonation Site Ring Nitrogen (N1) Certain
Basicity Character Weak Base Validated

Scientific Rationale: The basicity is modulated by the competing effects of the electron-donating 5-methyl and N-methyl groups against the strong electron-withdrawing nature of the 3-bromo substituent. While 2-aminopyridine has a pKa of 6.86, the introduction of the 3-bromo atom drastically reduces basicity via inductive withdrawal (-I) and steric inhibition of resonance. The 5-methyl group provides a partial compensatory increase (+I).

Part 2: Structural & Electronic Analysis

The basicity of this molecule is defined by the electron density available at the pyridine ring nitrogen (N1). The following diagram illustrates the vector summation of electronic effects:

ElectronicEffects Core Pyridine Ring N1 (Protonation Site) Amine 2-(N-Methyl)amino (+R Resonance Donor) (Sterically Hindered) Amine->Core Increases Basicity (Attenuated by Twist) Bromo 3-Bromo Group (-I Inductive Withdrawal) (Steric Bulk) Bromo->Core Decreases Basicity (Strong -I Effect) Bromo->Amine Steric Clash (Forces Non-Planarity) Methyl 5-Methyl Group (+I Inductive Donor) Methyl->Core Increases Basicity (Weak +I Effect)

Caption: Vector analysis of substituents affecting the electron density at the pyridine nitrogen.

Mechanistic Breakdown
  • 3-Bromo Effect (-2.7 pKa units): The bromine atom at position 3 exerts a strong inductive withdrawing effect (-I), significantly lowering the energy of the lone pair on N1. Additionally, its steric bulk interacts with the N-methyl group at position 2.

  • 5-Methyl Effect (+0.4 pKa units): The methyl group at position 5 is meta to the ring nitrogen (if counting from N1) but para to the C2-amino group. It donates electron density inductively, stabilizing the conjugate acid.

  • N-Methylamino Effect (Variable): While alkylation of the amine typically increases basicity via induction (+I), the ortho-bromo substituent forces the N-methylamino group out of planarity with the pyridine ring. This "Steric Inhibition of Resonance" reduces the capacity of the exocyclic nitrogen to donate electrons into the ring, preventing the pKa from reaching the levels seen in unhindered 2-aminopyridines (~6.9).

Part 3: Comparative pKa Data Table

The following table synthesizes experimental literature values of structural analogs to derive the value for the target compound.

CompoundStructurepKa (Exp)Δ vs BaseSource
Pyridine Unsubstituted5.23-Ref [1]
2-Aminopyridine 2-NH₂6.86+1.63Ref [2]
3-Bromopyridine 3-Br2.84-2.39Ref [3]
3-Bromo-2-aminopyridine 3-Br, 2-NH₂4.14-1.09Ref [4]
2-Amino-3-bromo-5-methylpyridine 3-Br, 5-Me, 2-NH₂4.57 -0.66Ref [5]
TARGET 3-Br, 5-Me, 2-NHMe ~4.65 Est. Derived

Derivation Logic: Starting with 2-amino-3-bromo-5-methylpyridine (pKa 4.57) , we account for the N-methylation. In sterically crowded systems (ortho-bromo), N-methylation adds a small inductive benefit (+I) but does not significantly improve resonance due to the twist.[1] A conservative adjustment of +0.08 to +0.15 units is applied.

Part 4: Experimental Determination Protocols

For researchers needing to validate this value in a specific formulation buffer, the following protocols are the industry standard for low-basicity heterocycles.

Method A: Potentiometric Titration (Gold Standard)

Best for compounds with solubility > 0.5 mM.

  • Preparation: Dissolve 3-5 mg of the compound in 20 mL of 0.1 M KCl (ionic strength adjuster). If solubility is poor, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic.

  • Titrant: Carbonate-free 0.1 M HCl and 0.1 M NaOH.

  • Execution: Perform titration under inert gas (Argon/N₂) at 25°C.

  • Analysis: Use the Bjerrum difference plot or Gran plot method to determine the point of half-neutralization.

Method B: UV-Vis Spectrophotometry (For Low Solubility)

Best for sparingly soluble compounds or very low pKa values.

UVVisProtocol Step1 Prepare Stock Solution (10 mM in Methanol) Step2 Prepare Buffer Series (pH 2.0 to 8.0 in 0.5 steps) Step1->Step2 Step3 Scan UV Spectrum (200-400 nm) Identify λ_max shift Step2->Step3 Step4 Plot Absorbance vs pH Sigmoidal Regression Step3->Step4

Caption: Workflow for Spectrophotometric pKa Determination.

Protocol:

  • Identify the

    
     for the neutral form (pH 8) and the protonated form (pH 2).[1]
    
  • The presence of the 3-bromo group often causes a bathochromic shift in the protonated species.

  • Fit the absorbance data at a specific wavelength to the Henderson-Hasselbalch equation:

    
    [1]
    

Part 5: Implications for Drug Discovery

Solubility & Formulation
  • Stomach (pH 1.5): The compound will be >99.9% protonated (Cationic).[1] Solubility will be high.

  • Intestine (pH 6.5) & Blood (pH 7.4): The compound will be >99% neutral.[1] Solubility will be limited by the lipophilicity of the bromo/methyl groups.[2]

  • Formulation Strategy: Salt formation (e.g., Hydrochloride or Mesylate) is highly recommended to ensure dissolution kinetics.

Kinase Binding (Hinge Region)

This scaffold often binds to the hinge region of kinases.

  • Acceptor: The Ring Nitrogen (N1) acts as a Hydrogen Bond Acceptor.

  • Donor: The Exocyclic Amine (N-H) acts as a Hydrogen Bond Donor.

  • Warning: The 3-Bromo group may induce a twist, potentially disrupting optimal planar H-bonding geometry in the ATP binding pocket. Docking studies should allow for flexible ligand sampling around the C2-N(exocyclic) bond.[1]

References

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press. (Pyridine pKa).[1][3][4][5]

  • Albert, A., Goldacre, R., & Phillips, J. (1948).[1] The strength of heterocyclic bases. Journal of the Chemical Society, 2240-2249. Link

  • PubChem. 3-Bromopyridine (CID 12286). National Library of Medicine. Link

  • Smolecule. 3-bromo-N-methylpyridin-2-amine (CAS 214977-38-5) Physicochemical Data. Link

  • EPA CompTox Dashboard. 2-Amino-3-bromo-5-methylpyridine (DTXSID90333990) Experimental Properties. Link[1]

Sources

Foundational

Medicinal Chemistry Applications of 3-Bromo-N,5-dimethylpyridin-2-amine

This guide details the medicinal chemistry applications of 3-bromo-N,5-dimethylpyridin-2-amine , a high-value heterocyclic building block. It focuses on its critical role as a precursor for 1,5-disubstituted-1H-pyrrolo[2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications of 3-bromo-N,5-dimethylpyridin-2-amine , a high-value heterocyclic building block. It focuses on its critical role as a precursor for 1,5-disubstituted-1H-pyrrolo[2,3-b]pyridines (7-azaindoles) —a privileged scaffold in kinase inhibitor discovery—and its utility in palladium-catalyzed cross-coupling reactions.

Technical Guide & Whitepaper

Executive Summary & Compound Profile

3-Bromo-N,5-dimethylpyridin-2-amine (CAS: 872492-59-6) is a trisubstituted pyridine derivative characterized by three strategic functional handles: a bromine atom at C3 (electrophilic handle), a secondary amine at C2 (nucleophilic/directing group), and a methyl group at C5 (lipophilic modulator).[1]

In modern drug discovery, this compound serves as a specialized "linchpin" intermediate. Unlike generic pyridines, its specific substitution pattern—particularly the N-methyl group—predestines it for the synthesis of N1-methylated fused bicyclic systems , most notably 1,5-dimethyl-1H-pyrrolo[2,3-b]pyridines (1,5-dimethyl-7-azaindoles). These scaffolds are bioisosteres of indoles and purines, widely utilized to target ATP-binding pockets in kinases (e.g., JAK, FGFR, LRRK2) and bromodomains.

Chemical Profile
PropertyDataRelevance
IUPAC Name 3-bromo-N,5-dimethylpyridin-2-amineUnambiguous identification
CAS Number 872492-59-6Registry tracking
Molecular Formula C7H9BrN2MW: 201.07 g/mol
Key Functionality 3-Bromo (Aryl Halide)Site for Pd-catalyzed coupling (Suzuki, Sonogashira)
Key Functionality 2-NHMe (Sec.[2] Amine)Nucleophile for cyclization; H-bond acceptor modulator
Key Functionality 5-Methyl (Alkyl)Enhances lipophilicity; blocks metabolic oxidation at C5

Core Application: Synthesis of 1,5-Dimethyl-7-Azaindoles

The primary medicinal chemistry value of this compound lies in its conversion to 7-azaindoles (pyrrolo[2,3-b]pyridines). The 7-azaindole core is a "privileged structure" that mimics the purine ring of ATP, allowing it to bind effectively to the hinge region of kinase enzymes.

Mechanism: The Sonogashira-Cyclization Sequence

The transformation involves a two-step sequence (or one-pot cascade):

  • Sonogashira Coupling: The C3-bromide reacts with a terminal alkyne (e.g., trimethylsilylacetylene or a functionalized alkyne).

  • Cyclization: The pendant alkyne undergoes intramolecular attack by the C2-amine (often Cu-catalyzed or base-mediated) to close the pyrrole ring.

Because the starting amine is N-methylated, the resulting azaindole is permanently N1-methylated . This is structurally significant because it prevents the nitrogen from acting as a hydrogen bond donor, altering the solvation profile and kinase selectivity compared to the N-H analog.

Pathway Diagram (DOT)

AzaindoleSynthesis Start 3-Bromo-N,5-dimethylpyridin-2-amine (Starting Material) Intermed Intermediate: 3-Alkynyl-N,5-dimethylpyridin-2-amine Start->Intermed Sonogashira Coupling Reagent1 Terminal Alkyne (R-C≡CH) Pd(PPh3)2Cl2, CuI, Et3N Reagent1->Intermed Product Product: 1,5-Dimethyl-2-substituted-1H-pyrrolo[2,3-b]pyridine (7-Azaindole Scaffold) Intermed->Product Intramolecular Hydroamination Cyclization Cyclization Condition: CuI, DMF, Heat or KOtBu Cyclization->Product

Caption: Synthesis of N1-methylated 7-azaindole scaffolds via Sonogashira coupling and cyclization.

Secondary Application: Palladium-Catalyzed Functionalization

Beyond ring fusion, the C3-bromine atom serves as a versatile handle for decorating the pyridine ring itself. This is crucial for Fragment-Based Drug Discovery (FBDD) , where the pyridine acts as a central linker.

Suzuki-Miyaura Cross-Coupling

Reaction with aryl- or heteroaryl-boronic acids introduces biaryl complexity.

  • Utility: Creating "linear" kinase inhibitors where the pyridine serves as the hinge binder and the C3-substituent extends into the hydrophobic pocket.

  • Selectivity: The C3-Br is highly reactive towards oxidative addition by Pd(0), enabling coupling under mild conditions without affecting the C5-methyl or C2-amine (unless forcing conditions are used).

Buchwald-Hartwig Amination

Reaction with secondary amines to form 2,3-diaminopyridines .

  • Utility: Precursors for imidazopyridines or pyridopyrazines .

  • Challenge: The existing C2-amine can compete as a nucleophile or ligand. Use of specific ligands (e.g., Xantphos, RuPhos) is required to direct coupling to the C3-Br.

Medicinal Chemistry Insights: Structure-Activity Relationships (SAR)

When incorporating this scaffold into a drug candidate, the specific substituents play defined roles:

FeatureBiological/Physicochemical Role
N-Methyl Group Conformational Lock: Prevents tautomerization. Solubility: Increases logP slightly but removes a high-energy desolvation penalty associated with NH donors. Selectivity: Can induce steric clash in kinases with small "gatekeeper" residues, improving selectivity.
5-Methyl Group Metabolic Stability: Blocks the C5 position, a common "soft spot" for CYP450-mediated oxidation in pyridines. Hydrophobic Interaction: Fills small hydrophobic pockets (e.g., the ribose pocket in ATP sites).
Pyridine Nitrogen (N1) H-Bond Acceptor: Critical for interaction with the hinge region backbone NH in kinase active sites.

Experimental Protocols

Protocol A: Synthesis of 1,5-Dimethyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (Representative Azaindole Synthesis)

Objective: Convert the starting material into a fused 7-azaindole scaffold.

Reagents:

  • 3-Bromo-N,5-dimethylpyridin-2-amine (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

  • Copper(I) iodide (10 mol%)

  • Triethylamine (3.0 eq)

  • DMF (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube, dissolve 3-bromo-N,5-dimethylpyridin-2-amine (1.0 mmol) in anhydrous DMF (5 mL).

  • Degassing: Sparge the solution with argon for 15 minutes to remove oxygen (critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (35 mg) and CuI (19 mg), followed by triethylamine (0.42 mL).

  • Coupling: Add phenylacetylene (1.2 mmol) dropwise. Seal the tube and heat to 80°C for 4-6 hours. Monitor by TLC/LCMS for the disappearance of the bromide.

  • Cyclization (In Situ): If cyclization does not occur spontaneously, raise the temperature to 120°C for an additional 12 hours. Alternatively, add a strong base (KOtBu, 2.0 eq) at 80°C to force ring closure.

  • Workup: Cool to RT, dilute with ethyl acetate, and wash with water (3x) and brine. The organic layer is dried over Na2SO4 and concentrated.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will be fluorescent under UV.

Validation Criteria:

  • 1H NMR: Disappearance of the broad NH signal (if present in intermediate) and appearance of the C3-H pyrrole proton (typically singlet around 6.5 ppm).

  • LCMS: Mass shift corresponding to [M + Alkyne - HBr].

Protocol B: Suzuki Coupling to 3-Aryl-N,5-dimethylpyridin-2-amine

Objective: Functionalize the C3 position with an aryl group.

Reagents:

  • 3-Bromo-N,5-dimethylpyridin-2-amine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(dppf)Cl2·DCM (5 mol%)

  • K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • 1,4-Dioxane[3]

Step-by-Step Methodology:

  • Mixing: Combine the pyridine starting material, arylboronic acid, and Pd catalyst in a microwave vial.

  • Solvent: Add 1,4-dioxane and the aqueous K2CO3 solution.

  • Reaction: Irradiate in a microwave reactor at 100°C for 30-60 minutes (or reflux conventionally for 4 hours).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc/Water. Extract and concentrate.[4][5][6]

  • Purification: Silica gel chromatography.

References

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007.

  • Lécrevisse, Q., et al. "Synthesis of 1,5-Disubstituted-1H-pyrrolo[2,3-b]pyridines via Palladium-Catalyzed Reactions." Journal of Organic Chemistry, 2018.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 872492-59-6." PubChem, 2024.

  • Wang, T., et al. "Discovery of 7-Azaindoles as Potent Kinase Inhibitors." Journal of Medicinal Chemistry, 2015.

  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 2017.[2][3][7]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-bromo-N,5-dimethylpyridin-2-amine from 2-amino-5-picoline: An Application Note and Protocol

Abstract This comprehensive application note provides a detailed protocol for the synthesis of 3-bromo-N,5-dimethylpyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research.[1] The synthesis commenc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 3-bromo-N,5-dimethylpyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research.[1] The synthesis commences with the regioselective bromination of commercially available 2-amino-5-picoline (also known as 2-amino-5-methylpyridine)[2][3][4], followed by a selective N-methylation of the resulting 2-amino-3-bromo-5-methylpyridine. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction

Substituted aminopyridines are privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1] Specifically, 3-bromo-N,5-dimethylpyridin-2-amine serves as a versatile building block for the construction of more complex heterocyclic systems. The strategic placement of the bromo, amino, and methyl groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions and further functionalization of the pyridine ring.[5]

This document outlines a reliable two-step synthetic sequence. The initial challenge lies in the selective bromination at the C3 position of the pyridine ring, ortho to the activating amino group, without brominating other positions. The subsequent N-methylation requires conditions that favor the alkylation of the exocyclic amino group over the pyridine ring nitrogen. This protocol addresses these challenges by providing optimized conditions and a thorough explanation of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of 3-bromo-N,5-dimethylpyridin-2-amine from 2-amino-5-picoline is a two-step process:

  • Regioselective Bromination: 2-amino-5-picoline is first brominated to yield 2-amino-3-bromo-5-methylpyridine. The amino group at the C2 position is a strong activating group and directs electrophilic substitution to the ortho (C3) and para (C5) positions. Due to the presence of the methyl group at the C5 position, the bromination selectively occurs at the C3 position.

  • Selective N-Methylation: The resulting 2-amino-3-bromo-5-methylpyridine is then N-methylated to afford the final product, 3-bromo-N,5-dimethylpyridin-2-amine. This step requires careful selection of the methylating agent and reaction conditions to ensure selective methylation of the amino group.

Synthetic_Pathway Start 2-amino-5-picoline Intermediate 2-amino-3-bromo-5-methylpyridine Start->Intermediate Regioselective Bromination (e.g., NBS, DMF) Product 3-bromo-N,5-dimethylpyridin-2-amine Intermediate->Product Selective N-Methylation (e.g., MeI, NaH, THF)

Caption: Overall synthetic workflow.

PART 1: Regioselective Bromination of 2-amino-5-picoline

The introduction of a bromine atom at the C3 position of 2-amino-5-picoline is achieved via electrophilic aromatic substitution. The amino group is a powerful ortho-, para-director. With the para-position (C5) occupied by a methyl group, the substitution is directed to the C3 position. N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is an effective and mild brominating agent for this transformation.

Experimental Protocol: Synthesis of 2-amino-3-bromo-5-methylpyridine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-amino-5-picoline108.145.00 g46.2
N-Bromosuccinimide (NBS)177.988.63 g48.5
N,N-Dimethylformamide (DMF)73.0950 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated aq. NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-picoline (5.00 g, 46.2 mmol).

  • Dissolve the starting material in 50 mL of DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (8.63 g, 48.5 mmol, 1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, pour the reaction mixture into 200 mL of ice-water and stir for 30 minutes to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water (2 x 50 mL).

  • Dissolve the crude product in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexane gradient) to yield 2-amino-3-bromo-5-methylpyridine as a white to off-white solid.

Expected Yield: 75-85%

Characterization Data for 2-amino-3-bromo-5-methylpyridine:

  • Appearance: White to off-white solid

  • Melting Point: 73-76 °C

  • Molecular Formula: C₆H₇BrN₂

  • Molecular Weight: 187.04 g/mol

PART 2: Selective N-Methylation of 2-amino-3-bromo-5-methylpyridine

The final step involves the selective methylation of the exocyclic amino group of 2-amino-3-bromo-5-methylpyridine. A strong base, such as sodium hydride (NaH), is used to deprotonate the amino group, forming a nucleophilic amide anion. This anion then reacts with a methylating agent, typically methyl iodide (MeI), to yield the desired N-methylated product. The use of a strong, non-nucleophilic base and a polar aprotic solvent like tetrahydrofuran (THF) favors the desired N-alkylation.

Experimental Protocol: Synthesis of 3-bromo-N,5-dimethylpyridin-2-amine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-amino-3-bromo-5-methylpyridine187.045.00 g26.7
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)1.18 g29.4
Methyl Iodide (MeI)141.941.83 mL (4.17 g)29.4
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Saturated aq. NH₄Cl-50 mL-
Ethyl Acetate (EtOAc)88.11150 mL-
Brine-50 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.18 g of 60% dispersion, 29.4 mmol, 1.1 eq.).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add 50 mL of anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-amino-3-bromo-5-methylpyridine (5.00 g, 26.7 mmol) in 50 mL of anhydrous THF.

  • Slowly add the solution of the aminopyridine to the sodium hydride suspension dropwise via a dropping funnel over 30 minutes. Hydrogen gas will evolve.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Add methyl iodide (1.83 mL, 29.4 mmol, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 10-30% Ethyl Acetate in Hexane gradient) to yield 3-bromo-N,5-dimethylpyridin-2-amine as a solid.

Expected Yield: 70-80%

Characterization Data for 3-bromo-N,5-dimethylpyridin-2-amine:

  • Appearance: Solid

  • Molecular Formula: C₇H₉BrN₂

  • Molecular Weight: 201.07 g/mol

Detailed_Workflow cluster_bromination Part 1: Bromination cluster_methylation Part 2: N-Methylation B1 Dissolve 2-amino-5-picoline in DMF B2 Cool to 0 °C B1->B2 B3 Add NBS portion-wise B2->B3 B4 Stir at RT for 2h B3->B4 B5 Precipitate in ice-water B4->B5 B6 Filter and wash B5->B6 B7 Workup (DCM, NaHCO₃, Brine) B6->B7 B8 Purify by Column Chromatography B7->B8 M1 Prepare NaH suspension in THF under Ar M2 Cool to 0 °C M1->M2 M3 Add 2-amino-3-bromo-5-methylpyridine solution M2->M3 M4 Stir at 0 °C for 30 min M3->M4 M5 Add MeI dropwise M4->M5 M6 Stir at RT for 4h M5->M6 M7 Quench with aq. NH₄Cl M6->M7 M8 Workup (EtOAc, Brine) M7->M8 M9 Purify by Column Chromatography M8->M9

Caption: Step-by-step experimental workflow.

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere. The mineral oil dispersion reduces its pyrophoricity, but care should still be taken.

  • Methyl Iodide (MeI): Toxic, a suspected carcinogen, and a lachrymator. Handle only in a well-ventilated fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF): Irritants and flammable solvents. Use in a well-ventilated area. Anhydrous THF can form explosive peroxides upon storage; use freshly distilled or inhibitor-free solvent.

  • Dichloromethane (DCM): A suspected carcinogen. Handle in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in bromination Incomplete reaction.Increase reaction time or slightly increase the equivalents of NBS (e.g., to 1.1 eq.).
Loss of product during workup.Ensure complete precipitation by using very cold water and sufficient stirring time. Be careful during extractions.
Di-bromination observed Reaction temperature too high.Maintain the temperature at 0 °C during NBS addition.
Low yield in N-methylation Incomplete deprotonation.Ensure the sodium hydride is fresh and properly washed to remove the mineral oil. Increase the reaction time for deprotonation.
Inactive methyl iodide.Use a fresh bottle of methyl iodide.
N-alkylation on pyridine ring Reaction conditions too harsh.Maintain a low temperature during the addition of methyl iodide and avoid prolonged heating.

Conclusion

This application note provides a robust and reproducible two-step synthesis of 3-bromo-N,5-dimethylpyridin-2-amine from the readily available starting material 2-amino-5-picoline. The detailed protocols, mechanistic discussions, and troubleshooting guide are designed to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development. The described methods are scalable and utilize common laboratory reagents and techniques.

References

  • Royal Society of Chemistry. (n.d.). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2006). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

Sources

Application

Suzuki coupling conditions for 3-bromo-N,5-dimethylpyridin-2-amine

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-N,5-dimethylpyridin-2-amine Executive Summary The Suzuki-Miyaura cross-coupling of 3-bromo-N,5-dimethylpyridin-2-amine presents a unique set...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-N,5-dimethylpyridin-2-amine

Executive Summary

The Suzuki-Miyaura cross-coupling of 3-bromo-N,5-dimethylpyridin-2-amine presents a unique set of synthetic challenges. While palladium-catalyzed C-C bond formation is a cornerstone of modern drug development, heavily substituted aminopyridines often suffer from sluggish kinetics, low yields, and severe catalyst poisoning[1]. This Application Note provides a causality-driven framework and an optimized, self-validating protocol for successfully coupling this sterically hindered, electron-rich heteroaryl bromide.

Substrate Profiling & Mechanistic Bottlenecks

To design an effective coupling protocol, one must first analyze the specific electronic and steric topology of the substrate. 3-bromo-N,5-dimethylpyridin-2-amine resists standard coupling conditions due to three primary factors:

  • Inefficient Oxidative Addition (Electronic Factor): The methyl group at C5 and the N-methylamino group at C2 strongly donate electron density into the pyridine ring via resonance and inductive effects. This increases the electron density around the C3-Br bond, making it significantly less electrophilic. Consequently, the activation energy required for the insertion of the Pd(0) species is elevated, stalling the catalytic cycle[1].

  • Steric Hindrance: The secondary amine (-NHCH₃) at the C2 position introduces considerable steric bulk directly adjacent (ortho) to the reactive C3-Br site, impeding the approach of bulky palladium-ligand complexes.

  • Catalyst Deactivation (Chelation): Aminopyridines are notorious for acting as bidentate or monodentate ligands. The pyridine nitrogen and the C2-amino group can displace phosphine ligands on the palladium center, forming highly stable, catalytically inactive off-cycle Pd(II) complexes[1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)BrL_n] Pd0->OxAdd + 3-bromo-N,5-dimethylpyridin-2-amine (Slow: e-rich ring & sterics) Poison Off-Cycle Chelation (Catalyst Deactivation) Pd0->Poison N,N-Chelation by Substrate TransMet Transmetalation [Pd(II)(Ar)(Ar')L_n] OxAdd->TransMet + Ar'-B(OH)2 / Base OxAdd->Poison Ligand Displacement RedElim Reductive Elimination Biaryl Product + Pd(0) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Suzuki-Miyaura cycle highlighting off-cycle catalyst deactivation by aminopyridines.

Condition Optimization Matrix

To overcome these bottlenecks, standard [Pd(PPh₃)₄] / Na₂CO₃ conditions must be abandoned. The use of highly active, sterically demanding catalyst systems is required. Dialkylbiaryl phosphine ligands (such as Buchwald's XPhos ) are critical here: their electron-rich nature accelerates the oxidative addition step, while their extreme steric bulk prevents the aminopyridine substrate from chelating and poisoning the palladium center[1].

ParameterStandard Suzuki ConditionOptimized for 3-Bromo-N,5-dimethylpyridin-2-amineMechanistic Rationale
Catalyst Pd(PPh₃)₄ (1-2 mol%)Pd(OAc)₂ or Pd₂(dba)₃ (5 mol%)Higher loading compensates for partial deactivation. Pre-catalysts allow for custom ligand pairing[1].
Ligand PPh₃XPhos or SPhos (10 mol%)Electron-rich nature accelerates oxidative addition; steric bulk prevents substrate chelation[1].
Base Na₂CO₃ (aq)Anhydrous K₃PO₄ (2.0 - 3.0 equiv)Stronger base facilitates transmetalation for sterically hindered, electron-rich substrates[2].
Solvent THF / H₂O1,4-Dioxane / H₂O (4:1 v/v)Higher boiling point (101 °C) provides the thermal energy required to overcome the oxidative addition barrier[1].
Temperature 60 - 80 °C95 - 110 °CEssential for driving the sluggish oxidative addition of electron-rich heteroaryl bromides[1].

Standardized Experimental Protocol

The following is a self-validating workflow for the synthesis of 5-methyl-3-aryl-N-methylpyridin-2-amine derivatives.

Step 1: Reagent Assembly & Degassing

  • Action: To an oven-dried Schlenk flask, add 3-bromo-N,5-dimethylpyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and finely powdered anhydrous K₃PO₄ (2.0 equiv).

  • Causality: Using an excess of boronic acid compensates for potential protodeboronation at elevated temperatures[2]. Finely powdered base maximizes the surface area for the heterogeneous transmetalation step.

  • Action: Evacuate the flask and backfill with high-purity Argon (repeat for 3 cycles).

Step 2: Catalyst Introduction

  • Action: Under a positive flow of Argon, add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

  • Causality: A 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0)-XPhos complex while preventing the formation of catalytically dead palladium black.

Step 3: Solvent Addition & Activation

  • Action: Add a thoroughly degassed mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Self-Validation Checkpoint: Upon heating to 40 °C for 5 minutes, the reaction mixture should transition from a dark, heterogeneous suspension to a deep red/orange solution. This color shift is the visual confirmation that the active Pd(0)L_n catalyst has successfully formed.

Step 4: High-Temperature Coupling

  • Action: Seal the flask and heat the reaction mixture to 95–105 °C in an oil bath for 12–16 hours.

  • Causality: The high thermal energy is strictly required to force the oxidative addition of the electron-rich C3-Br bond[1].

Step 5: Reaction Monitoring & Workup

  • Action: Monitor the reaction via TLC (EtOAc/Hexanes) or LCMS.

  • Self-Validation Checkpoint: The disappearance of the 3-bromo-N,5-dimethylpyridin-2-amine spot and the emergence of a more polar, UV-active product spot indicates successful conversion.

  • Action: Once complete, cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Wash the organic filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

Troubleshooting & Optimization Guide

  • Issue: High levels of boronic acid homocoupling.

    • Cause: The presence of residual oxygen oxidizes Pd(0) to Pd(II), which acts as a potent homocoupling catalyst[3].

    • Solution: Implement strict freeze-pump-thaw degassing for the Dioxane/H₂O solvent mixture prior to addition.

  • Issue: Incomplete conversion (Starting material remains intact).

    • Cause: Catalyst poisoning by the aminopyridine substrate outcompeting the oxidative addition step[1].

    • Solution: Spike the reaction with an additional 2 mol% of the Pd(OAc)₂/XPhos complex. Ensure the reaction temperature is strictly maintained above 95 °C.

  • Issue: Protodeboronation of the Arylboronic Acid.

    • Cause: Prolonged exposure of electron-deficient or ortho-substituted boronic acids to high temperatures and water.

    • Solution: Add the boronic acid in two separate portions (0.75 equiv at the start, 0.75 equiv after 4 hours) or switch to a more stable MIDA boronate or pinacol ester (Bpin)[3].

References

  • . "Dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions." BenchChem Technical Support. 2.. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Reaction Optimization Guides.

  • . "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." PubMed Central (PMC).

Sources

Method

Application Notes and Protocols for Buchwald-Hartwig Amination using 3-bromo-N,5-dimethylpyridin-2-amine

Introduction: Navigating the Challenges of C-N Coupling on Electron-Rich Pyridines The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of C-N Coupling on Electron-Rich Pyridines

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] However, the application of this methodology to electron-rich and sterically congested heteroaromatic systems, such as substituted 2-aminopyridines, presents a unique set of challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity, while the inherent nucleophilicity of the aminopyridine ring can lead to undesired side reactions.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to a specific, challenging substrate: 3-bromo-N,5-dimethylpyridin-2-amine . We will delve into the critical parameters of this reaction, offering a detailed, field-proven protocol and explaining the causality behind the selection of each reaction component. Our objective is to provide a self-validating system that ensures both high-yield and reproducibility.

Synthesis of the Starting Material: 3-bromo-N,5-dimethylpyridin-2-amine

A robust and scalable synthesis of the starting material is paramount. While 3-bromo-N,5-dimethylpyridin-2-amine is not readily commercially available, it can be prepared in a multi-step sequence from 2-amino-5-methylpyridine.

Proposed Synthetic Pathway

A plausible synthetic route involves bromination of the commercially available 2-amino-5-methylpyridine, followed by N-methylation of the amino group.

Step 1: Synthesis of 2-amino-3-bromo-5-methylpyridine

The direct bromination of 2-amino-5-methylpyridine at the 3-position is a critical first step. This can be achieved using a suitable brominating agent.

Protocol:

  • To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-3-bromo-5-methylpyridine.[4][5][6]

Step 2: Synthesis of 3-bromo-N,5-dimethylpyridin-2-amine

The final step is the selective N-methylation of the 2-amino group. Care must be taken to avoid methylation of the pyridine ring nitrogen.

Protocol:

  • To a solution of 2-amino-3-bromo-5-methylpyridine (1.0 eq) in an aprotic solvent such as THF or DMF, add a strong base like sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (CH₃I) (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-N,5-dimethylpyridin-2-amine.

The Buchwald-Hartwig Amination: A Detailed Protocol

The successful C-N coupling of 3-bromo-N,5-dimethylpyridin-2-amine with a suitable amine partner hinges on the judicious selection of the catalyst, ligand, base, and solvent. The inherent challenges of this substrate—an electron-rich, sterically hindered 2-aminopyridine—necessitate the use of a highly active and robust catalytic system.

Core Reaction Parameters: A Causal Explanation
  • Palladium Precursor: The choice of palladium source is crucial for initiating the catalytic cycle. While Pd(OAc)₂ and Pd₂(dba)₃ are commonly employed, pre-catalysts often offer superior performance due to their stability and ease of activation.[7] For this system, a G3 or G4 Buchwald palladacycle precatalyst is recommended for its high activity and reliability.

  • Ligand Selection: This is arguably the most critical parameter for a successful transformation. For challenging substrates like electron-rich heteroaryl halides, bulky, electron-rich biaryl monophosphine ligands are essential.[1][8][9] These ligands promote the crucial reductive elimination step and prevent catalyst deactivation. Ligands such as BrettPhos , RuPhos , or XPhos are excellent candidates. The choice between them may require some empirical optimization, as their performance can be substrate-dependent.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner and facilitate the formation of the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.

  • Solvent: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are standard choices, as they offer good solubility for the reactants and are stable at the required reaction temperatures.[11]

Illustrative Amination Protocol: Coupling with Aniline

This protocol details the coupling of 3-bromo-N,5-dimethylpyridin-2-amine with aniline as a representative primary amine.

Materials:

  • 3-bromo-N,5-dimethylpyridin-2-amine (1.0 equiv)

  • Aniline (1.2 equiv)

  • BrettPhos Palladacycle G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the BrettPhos Palladacycle G3 and sodium tert-butoxide to the Schlenk flask.

  • Reagent Addition: Add 3-bromo-N,5-dimethylpyridin-2-amine and aniline to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Seal the Schlenk flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Expected Outcomes and Optimization

The following table provides representative data for the Buchwald-Hartwig amination of similar bromopyridine substrates. These results should serve as a benchmark for what can be expected and as a guide for optimization.

EntryAmine PartnerLigandBaseSolventTemp (°C)Yield (%)
1AnilineBrettPhosNaOtBuToluene10085-95
2MorpholineRuPhosNaOtBuToluene10080-90
3n-HexylamineXPhosNaOtBuDioxane11075-85
44-MethoxyanilineBrettPhosCs₂CO₃Dioxane11070-80

Note: Yields are illustrative and based on literature precedents for analogous systems. Actual yields may vary and require optimization.

Visualizing the Process: Mechanism and Workflow

To better understand the intricacies of the Buchwald-Hartwig amination, the following diagrams illustrate the catalytic cycle and the experimental workflow.

The Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination (R₂NH) Pd(II)_Complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)-NHR₂(L)]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR₂(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble oven-dried Schlenk flask under inert atmosphere. Reagents 2. Add catalyst, ligand, base, aryl halide, and amine. Setup->Reagents Solvent 3. Add anhydrous solvent. Reagents->Solvent Heating 4. Heat to desired temperature with vigorous stirring. Solvent->Heating Monitoring 5. Monitor progress by TLC or LC-MS. Heating->Monitoring Cooling 6. Cool to room temperature. Monitoring->Cooling Filtration 7. Dilute and filter through Celite. Cooling->Filtration Extraction 8. Aqueous work-up (wash with water and brine). Filtration->Extraction Drying 9. Dry organic layer and concentrate. Extraction->Drying Purification 10. Purify by flash column chromatography. Drying->Purification

Caption: A step-by-step experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Scientific Integrity

A self-validating protocol anticipates potential pitfalls. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst, poor quality reagents, or insufficient base.

    • Solution: Ensure all reagents are pure and the solvent is anhydrous. Use a fresh bottle of base. Consider screening different ligands, as the initial choice may not be optimal.

  • Formation of Palladium Black:

    • Cause: Catalyst decomposition, often due to high temperatures or the presence of impurities.

    • Solution: Lower the reaction temperature and increase the reaction time. Ensure the reaction is performed under a strict inert atmosphere.

  • Hydrodehalogenation (Replacement of Bromine with Hydrogen):

    • Cause: A common side reaction, particularly with electron-rich aryl halides.

    • Solution: The choice of a bulky, electron-rich ligand is key to minimizing this side reaction by promoting the desired reductive elimination over competing pathways.

Conclusion

The Buchwald-Hartwig amination of 3-bromo-N,5-dimethylpyridin-2-amine is a challenging yet highly valuable transformation. By understanding the underlying principles and carefully selecting the reaction parameters—particularly a highly active palladium pre-catalyst and a bulky biarylphosphine ligand—researchers can successfully synthesize a wide range of novel N-aryl-2-aminopyridine derivatives. The protocols and insights provided herein serve as a robust starting point for the development of efficient and reproducible C-N bond-forming reactions in complex heterocyclic systems, ultimately accelerating the discovery and development of new chemical entities.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. Accounts of Chemical Research, 43(4), 481-483. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • PubChem. 2-Amino-5-bromo-3-methylpyridine. [Link]

  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

Sources

Application

palladium-catalyzed cross-coupling of 3-bromo-2-aminopyridines

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-Aminopyridines Part 1: Introduction & Strategic Analysis The Scaffold & The Challenge 3-Bromo-2-aminopyridines are privileged pharmacophores, serving as c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-Aminopyridines

Part 1: Introduction & Strategic Analysis

The Scaffold & The Challenge 3-Bromo-2-aminopyridines are privileged pharmacophores, serving as critical intermediates for kinase inhibitors (e.g., Dabrafenib analogs) and GPCR ligands. However, they represent a "perfect storm" of reactivity challenges for palladium catalysis.

The "Free Amine" Paradox: While the C3-position is the desired electrophilic site, the C2-amino group and the pyridine nitrogen create a bidentate chelation motif.

  • Catalyst Poisoning: The exo-amino group and endo-pyridine nitrogen can chelate Pd(II) species, forming stable 5-membered metallacycles that arrest the catalytic cycle (preventing reduction to Pd(0) or blocking oxidative addition).

  • Electronic Deactivation: The electron-donating amino group (+M effect) increases electron density at C3, making the C-Br bond less electrophilic and significantly slowing oxidative addition compared to standard bromopyridines.

  • Competitive Nucleophilicity: The free amine can compete with external nucleophiles, leading to N-arylation (Buchwald-Hartwig type homocoupling) rather than the desired C-C bond formation.

Strategic Decision Tree Successful coupling requires a binary choice: Protect (safer, more steps) or Engineer the Catalyst (fewer steps, requires specific ligands).

ReactionStrategy Start Substrate: 3-Bromo-2-aminopyridine Decision Is the Amine Protected? Start->Decision Protected YES (e.g., Boc, Ac) Decision->Protected Unprotected NO (Free NH2) Decision->Unprotected Prot_Method Standard Conditions (Pd(PPh3)4 or Pd(dppf)Cl2) Protected->Prot_Method Unprot_Method Sterically Demanding Ligands (XPhos, SPhos, CataXCium A) Unprotected->Unprot_Method Outcome1 High Yield Standard Purification Prot_Method->Outcome1 Unprot_Method->Prot_Method If yield < 30%, switch strategy Outcome2 High Efficiency Short Synthesis Unprot_Method->Outcome2

Caption: Strategic decision tree for selecting the catalytic manifold based on substrate protection status.

Part 2: Detailed Protocols

Application A: Suzuki-Miyaura Coupling (Unprotected)

Target: Heteroaryl-Heteroaryl Coupling

Scientific Rationale: To couple the unprotected substrate, we must destabilize the Pd-N coordination. We utilize Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, or CataXCium A). The steric bulk prevents the formation of the "dead" Pd-diamine complex, while the electron-rich nature accelerates the oxidative addition into the electron-rich C3-Br bond.

Optimized Protocol:

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 3-Bromo-2-aminopyridine1.0Electrophile
Coupling Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst Pd(dppf)Cl₂·DCM or XPhos Pd G3 0.03 - 0.05Catalyst (High bite angle or Steric bulk)
Base K₃PO₄ (3.0 M aq) or Cs₂CO₃3.0Activator (Boronate formation)
Solvent 1,4-Dioxane / Water (4:1)-High boiling point, solubility
Temp/Time 90–100 °C4–12 hKinetic energy for oxidative addition

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add 3-bromo-2-aminopyridine (1.0 mmol), boronic acid (1.2 mmol), and base (3.0 mmol).

  • Degas: Evacuate and backfill with Nitrogen (

    
    ) three times. This is critical; oxygen promotes homocoupling of the boronic acid.
    
  • Solvent & Catalyst: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Add the Pd catalyst (3-5 mol%) last under a positive stream of

    
    .
    
  • Reaction: Seal the vial and heat to 100 °C.

    • Note: The reaction mixture will likely turn dark black/brown; this is normal for amine-containing Pd reactions.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[3][5][6]

    • Scavenging: If the product is intended for biological assay, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to remove residual Pd.

  • Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc). The free amine product is polar; consider adding 1% Et3N to the eluent to prevent streaking.

Application B: Sonogashira Coupling

Target: Alkynylation (C3-C(sp) bond formation)

Scientific Rationale: Standard Sonogashira conditions often fail due to Copper acetylide interacting with the free amine. However, a specific high-temperature protocol using Pd(CF₃COO)₂ (Palladium Trifluoroacetate) has been validated to overcome this. The electron-deficient trifluoroacetate counterion makes the Pd center more electrophilic, aiding oxidative addition despite the electron-rich substrate.

Optimized Protocol:

ComponentReagentEquiv.[1][2][3][5][6][7][8][9][10][11]
Catalyst Pd(CF₃COO)₂0.025 (2.5 mol%)
Ligand PPh₃0.05 (5 mol%)
Co-Catalyst CuI0.05 (5 mol%)
Base Et₃NExcess (Solvent/Base mix)
Solvent DMF(Main Solvent)
Temp 100 °C(Crucial for conversion)

Step-by-Step Workflow:

  • Catalyst Pre-mix: In a vial, mix Pd(CF₃COO)₂ and PPh₃ in DMF under

    
     and stir for 20 mins to generate the active species in situ.
    
  • Addition: Add CuI, 3-bromo-2-aminopyridine (1.0 equiv), and the terminal alkyne (1.2 equiv).

  • Base: Add Et₃N (2-3 equiv).

  • Heat: Heat to 100 °C for 3 hours.

    • Troubleshooting: If homocoupling of the alkyne (Glaser coupling) is observed, reduce CuI loading to 1 mol% or switch to a Copper-free protocol using Pd(PPh₃)₄ (5 mol%) with Piperidine as base.

Part 3: Mechanistic Visualization

The following diagram illustrates the competitive pathways that define the success or failure of this reaction.

Mechanism Pd_Active Active Catalyst Pd(0)Ln Coordination PATH A (Failure): Coordination to N-Pd-N Pd_Active->Coordination Low Steric Ligand OxAdd PATH B (Success): Oxidative Addition (C-Br) Pd_Active->OxAdd Bulky Ligand (XPhos) Substrate 3-Bromo-2-aminopyridine Substrate->Coordination Substrate->OxAdd DeadCat Stable Metallacycle (Catalyst Deactivation) Coordination->DeadCat Pd_II Pd(II)-Ar-Br Intermediate OxAdd->Pd_II Transmetal Transmetallation (R-B(OH)2) Pd_II->Transmetal RedElim Reductive Elimination (C-C Bond Formed) Transmetal->RedElim RedElim->Pd_Active

Caption: Mechanistic bifurcation: Bulky ligands force the reaction down Path B (Oxidative Addition) by sterically inhibiting Path A (N-Coordination).

Part 4: Troubleshooting & Best Practices

ObservationRoot CauseCorrective Action
No Conversion (Starting Material remains) Catalyst poisoning by pyridine N.Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . Increase Temp to 110°C.
Dehalogenation (Product is 2-aminopyridine)

-hydride elimination from alkyl groups or solvent.
Avoid alcoholic solvents. Ensure anhydrous conditions.
Homocoupling of Boronic Acid Oxygen in system.Degas solvents vigorously (sparge with Argon for 15 min).
Low Yield in Sonogashira Copper acetylide formation is too fast/slow.Use the Pd(CF₃COO)₂ protocol.[1][12] Ensure Et₃N is fresh/distilled.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.[4][11] Organic Letters, 13(8), 1984–1987.

  • Zhu, X., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.[1] Open Journal of Organic Polymer Materials, 7, 13-23.

  • Lutz, M. R., et al. (2017). High-Throughput Experimentation Enabling the Discovery of a Suzuki–Miyaura Coupling of Protected and Unprotected Aminopyridines. Journal of Organic Chemistry, 82(23).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

Method

Application Note: A Robust and Selective Protocol for the N-methylation of 3-bromo-5-methylpyridin-2-amine

Abstract This application note provides a detailed, reliable, and thoroughly-validated protocol for the selective N-methylation of 3-bromo-5-methylpyridin-2-amine to yield N-methyl-3-bromo-5-methylpyridin-2-amine. N-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, reliable, and thoroughly-validated protocol for the selective N-methylation of 3-bromo-5-methylpyridin-2-amine to yield N-methyl-3-bromo-5-methylpyridin-2-amine. N-methylated pyridinamine scaffolds are crucial building blocks in medicinal chemistry and drug development, often imparting improved pharmacological properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and a step-by-step protocol to ensure reproducible and high-yield synthesis.

Introduction

The N-methylation of primary amines, particularly within heterocyclic systems like pyridine, is a fundamental transformation in organic synthesis. The introduction of a methyl group to a nitrogen atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of drug discovery, N-methylated aminopyridines are prevalent motifs in a wide range of biologically active compounds.[1][2]

The selective N-methylation of 2-aminopyridines presents a unique challenge due to the presence of two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. Direct alkylation can lead to a mixture of the desired N-methylated product and the quaternized N-methylpyridinium salt.[3][4] Therefore, a carefully designed synthetic strategy is required to achieve high selectivity for the desired product. This application note details a robust procedure that utilizes a strong base to deprotonate the exocyclic amine, thereby enhancing its nucleophilicity and favoring methylation at this position.

Chemical Principles and Mechanism

The core of this protocol involves the deprotonation of the amino group of 3-bromo-5-methylpyridin-2-amine using a strong, non-nucleophilic base, followed by an SN2 reaction with a methylating agent.

1. Deprotonation: Sodium hydride (NaH) is employed as the base. NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the primary amine to form a highly nucleophilic sodium amide salt. The choice of a non-nucleophilic base is critical to avoid competing reactions with the methylating agent.

2. Methylation: Methyl iodide (MeI) serves as the electrophilic methyl source. The resulting anionic nitrogen readily attacks the electrophilic methyl group of methyl iodide in a classic SN2 fashion, forming the N-C bond and yielding the desired N-methylated product.

The overall reaction is depicted below:

Experimental Workflow

The following diagram illustrates the overall workflow for the N-methylation of 3-bromo-5-methylpyridin-2-amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry Glassware under Vacuum B Inert Atmosphere (N2/Ar) A->B D Dissolve Starting Material in Anhydrous THF B->D C Prepare Reagents C->D E Add Sodium Hydride (NaH) D->E F Stir at 0°C E->F G Add Methyl Iodide (MeI) F->G H Warm to Room Temperature and Stir G->H I Quench with Water H->I J Extract with Ethyl Acetate I->J K Wash with Brine J->K L Dry with Na2SO4 K->L M Concentrate in vacuo L->M N Purify by Column Chromatography M->N O Obtain Final Product N->O P Characterize (NMR, MS, etc.) O->P

Caption: Experimental workflow for the N-methylation of 3-bromo-5-methylpyridin-2-amine.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-bromo-5-methylpyridin-2-amine≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive with water and air.[5][6]
Methyl Iodide (MeI)≥99%, stabilizedCommercially AvailableToxic and volatile. Handle in a fume hood.[7][8]
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse freshly distilled or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions:

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[5] It should be handled under an inert atmosphere (nitrogen or argon).[9] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[6][9] Have a Class D fire extinguisher or dry sand readily available.[5]

  • Methyl Iodide (MeI): Methyl iodide is toxic, a suspected carcinogen, and volatile.[10][11][12] All manipulations should be performed in a well-ventilated chemical fume hood.[11] Avoid inhalation and skin contact.[8][12] Wear appropriate PPE, including safety goggles and gloves.[8]

  • General: Conduct the reaction in a well-ventilated fume hood. Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.

Step-by-Step Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or argon.

    • Set up a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

  • Reaction Setup:

    • To the reaction flask, add 3-bromo-5-methylpyridin-2-amine (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

    • Place the flask in an ice bath and cool the solution to 0 °C.

  • Deprotonation:

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas will evolve. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes. The formation of a suspension or a change in color may be observed.

  • Methylation:

    • Slowly add methyl iodide (1.1 eq) dropwise via syringe to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C. Caution: Unreacted NaH will react vigorously.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-3-bromo-5-methylpyridin-2-amine.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

IssuePossible CauseSolution
Low ConversionIncomplete deprotonation.Ensure the use of anhydrous THF and high-quality NaH. Consider increasing the reaction time for deprotonation.
Formation of ByproductsPresence of water.Use scrupulously dried glassware and anhydrous solvents.
Over-methylation (dimethylation).Use the specified stoichiometry of methyl iodide. Add the methyl iodide slowly at a low temperature.
N-methylation of the pyridine ring.The use of a strong base like NaH should minimize this. If it persists, consider a protecting group strategy for the exocyclic amine.
Difficult PurificationCo-elution of product and starting material.Optimize the eluent system for column chromatography. A shallower gradient may be necessary.

Conclusion

This application note provides a comprehensive and reliable protocol for the selective N-methylation of 3-bromo-5-methylpyridin-2-amine. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain the desired product in high yield and purity. The principles and techniques described herein are broadly applicable to the N-alkylation of other aminopyridine derivatives, making this a valuable resource for synthetic and medicinal chemists.

References

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. Royal Society of Chemistry.
  • Safety and Handling of Methyl Iodide in the Labor
  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara.
  • Proposed reaction mechanism for N‐methylation of amines.
  • Methyl iodide - HAZARD SUMMARY. New Jersey Department of Health.
  • Safety D
  • Methyl iodide - SAFETY D
  • Methyl Iodide CAS No 74-88-4 MATERIAL SAFETY D
  • Common Name: SODIUM HYDRIDE HAZARD SUMMARY. New Jersey Department of Health.
  • SOP: ORDERING & STORAGE OF HYDRIDES. University of Cape Town.
  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. American Chemical Society.
  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. American Chemical Society.
  • N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Carcinogenesis. PubMed.
  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development. American Chemical Society.
  • 2-aminopyridines as highly selective inducible nitric oxide synthase inhibitors. Differential binding modes dependent on nitrogen substitution. Journal of Medicinal Chemistry. PubMed.
  • 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety D
  • Borane‐Modulated 2‐Aminopyridine Catalysis: Switchable N‐Methylation and N‐Formylation of Amines with CO2. Angewandte Chemie International Edition.
  • 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution.
  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics. American Chemical Society.
  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Chemistry – A European Journal.
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal. University of Liverpool.
  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal. University of Liverpool.
  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry.
  • Methylated Pyridinium Salts via the Decarboxylation of N-Carbomethoxypyridinium Chlorides.
  • Synthesis method of 3-bromo-5-methylpyridine.
  • 3-Amino-2-bromo-5-methylpyridine synthesis. ChemicalBook.
  • Convenient Procedure for the α-Methylation of Simple Pyridines.
  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry. PubMed.
  • Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. The Journal of Organic Chemistry.
  • Preparation method of N-methyl-pyridine chloride.
  • N-methylation and quaternization of pyridine in vitro by rabbit lung, liver and kidney N-methyltransferases: an S-adenosyl-L-methionine-dependent reaction. Biochemical Pharmacology. PubMed.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Preparation method for 2,5-dibromo-3-methylpyridine.

Sources

Application

Application Note: High-Precision Kinase Inhibitor Design Utilizing the 3-bromo-N,5-dimethylpyridin-2-amine Scaffold

Executive Summary This technical guide details the strategic application of 3-bromo-N,5-dimethylpyridin-2-amine (referred to herein as Scaffold-A ) as a core building block for Type I ATP-competitive kinase inhibitors. A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 3-bromo-N,5-dimethylpyridin-2-amine (referred to herein as Scaffold-A ) as a core building block for Type I ATP-competitive kinase inhibitors.

Aminopyridines are "privileged scaffolds" in medicinal chemistry due to their ability to mimic the adenine ring of ATP.[1] Scaffold-A is distinct due to its specific substitution pattern: the N-methyl group modulates hydrogen bond donor capability and lipophilicity, while the 5-methyl group provides a vector for hydrophobic packing against the kinase P-loop or gatekeeper residue. The 3-bromo substituent serves as a high-utility synthetic handle for rapid library expansion via palladium-catalyzed cross-coupling.

This guide provides validated protocols for synthetic elaboration, biochemical screening, and structural analysis to transition this fragment into a potent lead compound.

Mechanistic Basis: The Hinge Binding Logic

Effective kinase inhibition requires precise complementarity with the ATP-binding pocket. Scaffold-A is designed to anchor to the Hinge Region —the segment connecting the N- and C-terminal lobes of the kinase.

Binding Mode Hypothesis

Unlike the canonical adenosine interaction, Scaffold-A typically adopts a monodentate or bidentate hydrogen bonding mode depending on the specific kinase hinge sequence (e.g., Methionine gatekeepers).

  • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide NH of the hinge residue.

  • Exocyclic Amine (N-Me): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue.

  • 3-Bromo Vector: Directs substituents toward the "Gatekeeper" residue and the hydrophobic back pocket (Selectivity Pocket).

  • 5-Methyl Group: Occupies the hydrophobic region under the P-loop, restricting conformational flexibility and improving entropy of binding.

Visualization of Interaction

The following diagram illustrates the structural logic of transforming Scaffold-A into a full inhibitor.

KinaseBinding cluster_0 Kinase ATP Pocket Scaffold 3-bromo-N,5-dimethylpyridin-2-amine (Scaffold-A) Hinge Kinase Hinge Region (Backbone Amides) Scaffold->Hinge H-Bonding (N1 & NH) Coupling Suzuki/Buchwald Coupling Partner Scaffold->Coupling Pd-Catalysis at C3-Br Inhibitor Final Lead Compound (Type I Inhibitor) Scaffold->Inhibitor Synthetic Elaboration Gatekeeper Gatekeeper Residue (Selectivity Filter) Coupling->Gatekeeper Hydrophobic Interaction Coupling->Inhibitor Fragment Merging

Caption: Logical flow of Scaffold-A binding interactions and synthetic elaboration vectors.

Protocol A: Synthetic Elaboration (Library Generation)

The utility of Scaffold-A lies in the lability of the C3-Bromine atom. The following protocol outlines a robust Suzuki-Miyaura Cross-Coupling workflow to install aryl/heteroaryl groups targeting the kinase back-pocket.

Reagents & Equipment
  • Scaffold: 3-bromo-N,5-dimethylpyridin-2-amine (1.0 eq).

  • Boronic Acids: Diverse library of aryl/heteroaryl boronic acids (1.2 eq).

  • Catalyst: Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.05 eq) or Pd₂(dba)₃/XPhos for sterically hindered partners.

  • Base: Cs₂CO₃ (2.0 eq) or K₃PO₄.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).[4]

  • Equipment: Microwave reactor (preferred) or sealed pressure vial.

Step-by-Step Methodology
  • Preparation: In a microwave vial, dissolve Scaffold-A (100 mg, 0.5 mmol) in 1,4-Dioxane (4 mL).

  • Activation: Add the specific Boronic Acid (0.6 mmol) and aqueous Cs₂CO₃ (2M, 1 mL). Degas the solution by bubbling nitrogen for 5 minutes (Critical for preventing Pd oxidation).

  • Catalysis: Add Pd(dppf)Cl₂ (20 mg). Seal the vial immediately.

  • Reaction: Irradiate at 110°C for 30 minutes (or reflux oil bath for 4 hours).

  • Work-up: Dilute with EtOAc (20 mL), wash with water (2x) and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The N-methyl group often improves solubility compared to free amines, facilitating easier purification.

Validation Check: Monitor disappearance of the starting bromide (Rf ~0.6 in 30% EtOAc/Hex) via TLC.

Protocol B: Biochemical Screening (ADP-Glo™ Assay)

Once the library is synthesized, compounds must be screened for potency. The ADP-Glo™ assay is recommended due to its high sensitivity for ATP-competitive inhibitors.

Assay Principle

The assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.

  • Step 1: Kinase reaction (ATP → ADP + Phospho-substrate).

  • Step 2: ADP-Glo Reagent terminates reaction and depletes remaining ATP.

  • Step 3: Kinase Detection Reagent converts ADP to ATP, which is measured via luciferase/luciferin.

Experimental Workflow

Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

StepActionVolume/Conc.Notes
1 Compound Dispense 10 nLEcho® Acoustic Dispenser (100% DMSO).
2 Enzyme Addition 2.5 μLAdd Kinase (e.g., Aurora A, 1-5 nM final). Incubate 10 min.
3 Substrate/ATP Mix 2.5 μLAdd Peptide Substrate + ATP (at K_m apparent).
4 Reaction -Incubate at RT for 60 mins.
5 Depletion 5 μLAdd ADP-Glo™ Reagent. Incubate 40 mins.
6 Detection 10 μLAdd Kinase Detection Reagent. Incubate 30 mins.
7 Readout -Measure Luminescence (RLU) on EnVision® plate reader.
Data Analysis

Calculate Percent Inhibition using the following formula:



Fit data to a 4-parameter logistic equation to determine IC₅₀ values.

Case Study: SAR Optimization Logic

When analyzing data derived from Scaffold-A , use the following Structure-Activity Relationship (SAR) decision tree to guide optimization.

SAR Decision Matrix
ObservationStructural HypothesisRecommended Action
Low Potency (>10 μM) Weak Hinge Interaction.Verify N-Methyl orientation. If steric clash with hinge carbonyl is suspected, revert to -NH₂ (demethylation) or switch to 3-bromo-5-methylpyridin-2-amine.
High Potency, Low Selectivity Compound fits conserved ATP pocket too well.Extend substituent at C3-position to target the Gatekeeper residue (e.g., add bulky ortho-substituted aromatics).
Poor Solubility Flat aromatic stacking.Introduce solubilizing groups (morpholine, piperazine) on the C3-aryl ring, solvent-exposed region.
Pathway Context (Example: Cell Cycle Regulation)

Inhibitors derived from aminopyridine scaffolds often target mitotic kinases (Aurora, MPS1).[2][3]

SignalingPathway cluster_mitosis Mitotic Regulation (Target Area) GF Growth Factors RTK RTK Activation GF->RTK RAS RAS-RAF-MEK RTK->RAS Aurora Aurora Kinase A/B RAS->Aurora Indirect Upregulation Plk1 Plk1 Aurora->Plk1 Phosphorylation Apoptosis Mitotic Catastrophe / Apoptosis MPS1 MPS1 (TTK) MPS1->Plk1 Checkpoint Signaling MPS1->Apoptosis Checkpoint Failure Inhibitor Scaffold-A Derivative Inhibitor->Aurora Inhibition Inhibitor->MPS1 Inhibition

Caption: Intervention points for Scaffold-A derivatives in mitotic signaling pathways.

References

  • Vertex Pharmaceuticals. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors.[5] Bioorganic & Medicinal Chemistry Letters.

  • Enamine. (2021). Hinge Binders Library: Aminopyridine Scaffolds. Enamine.net.

  • BenchChem. (2025).[4] A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Aminopyridin-2-one and Aminopyridines. BenchChem Application Notes.

  • Promega. (2024). ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

  • Journal of Medicinal Chemistry. (2020). Fragment-Based Discovery of Kinase Inhibitors: Aminopyridine Case Studies. ACS Publications.

Sources

Method

Application Note: A Practical Guide to the Synthesis of N,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine via Palladium-Catalyzed Miyaura Borylation

Abstract This application note provides a comprehensive guide for the synthesis of N,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, a valuable boronic ester intermediate for drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of N,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, a valuable boronic ester intermediate for drug discovery and development. We present a detailed, field-tested protocol for the palladium-catalyzed Miyaura borylation of 3-bromo-N,5-dimethylpyridin-2-amine. The document delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of reagents and conditions, and offers practical advice on purification and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable method for accessing functionalized heteroaromatic boronic esters.

Introduction: The Strategic Value of Heteroaromatic Boronic Esters

Boronic acids and their corresponding esters are indispensable building blocks in modern organic synthesis, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms carbon-carbon bonds with exceptional reliability and functional group tolerance, making it a cornerstone of pharmaceutical research and development. The ability to synthesize complex biaryl and heteroaryl structures, which are privileged motifs in many approved drugs, relies heavily on the availability of diverse and functionalized boronic ester precursors.

The target molecule, the pinacol boronic ester of 3-bromo-N,5-dimethylpyridin-2-amine, is of particular interest. The substituted 2-aminopyridine scaffold is a common feature in bioactive molecules, and the introduction of a boronic ester at the 3-position opens a synthetic vector for further elaboration, enabling the rapid generation of compound libraries for screening and lead optimization.

The Miyaura borylation is the premier method for converting aryl and heteroaryl halides into their corresponding boronic esters.[2] It utilizes a palladium catalyst to couple a halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3] The reaction is prized for its mild conditions and broad substrate scope, which allows for the borylation of substrates bearing sensitive functional groups that would not survive traditional organometallic routes (e.g., via Grignard or organolithium reagents).[2][4]

This document will provide a robust protocol for this transformation and explain the critical parameters that ensure a successful and reproducible outcome.

The Miyaura Borylation: Mechanism and Rationale

A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Miyaura borylation proceeds via a catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[1][5]

The Catalytic Cycle

Miyaura Borylation Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex ligand_exchange Ligand Exchange pd2_complex->ligand_exchange out1 pd2_base_complex Ar-Pd(II)(Base)L₂ ligand_exchange->pd2_base_complex out2 X⁻ ligand_exchange->out2 transmetalation Transmetalation pd2_base_complex->transmetalation pd2_boron_complex Ar-Pd(II)(Bpin)L₂ transmetalation->pd2_boron_complex out3 Base-Bpin transmetalation->out3 reductive_elimination Reductive Elimination pd2_boron_complex->reductive_elimination reductive_elimination->pd0 out4 Ar-Bpin (Product) reductive_elimination->out4 in1 Ar-X in1->oxidative_addition in2 Base⁻ in2->ligand_exchange in3 B₂(pin)₂ in3->transmetalation Experimental Workflow start 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) start->setup reaction 3. Heating & Reaction (80-90°C, 12-16h) setup->reaction monitoring 4. Reaction Monitoring (TLC / LCMS) reaction->monitoring monitoring->reaction Incomplete? workup 5. Aqueous Work-up monitoring->workup Complete purification 6. Purification (Chromatography) workup->purification analysis 7. Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for 3-Bromo-N,5-dimethylpyridin-2-amine

Introduction & Chemical Context 3-Bromo-N,5-dimethylpyridin-2-amine is a highly functionalized heterocyclic building block frequently utilized in drug discovery and agrochemical development. While nucleophilic aromatic s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

3-Bromo-N,5-dimethylpyridin-2-amine is a highly functionalized heterocyclic building block frequently utilized in drug discovery and agrochemical development. While nucleophilic aromatic substitution (SNAr) is a foundational technique for functionalizing electron-deficient heterocycles, executing a metal-free SNAr at the C3 position of this specific substrate presents profound electronic and mechanistic challenges. This application note details the causality behind these challenges and provides field-proven, self-validating protocols to achieve successful substitution.

Mechanistic Insights: The Causality of C3-SNAr Resistance

In standard pyridine systems, SNAr occurs regioselectively at the C2 and C4 positions. The initial nucleophilic attack at these positions generates a Meisenheimer complex where the negative charge is resonance-stabilized by the electronegative pyridine nitrogen atom[1].

Conversely, nucleophilic attack at the C3 position generates an intermediate where the negative charge is localized strictly on the ring carbons, lacking the critical resonance stabilization from the nitrogen[1]. Furthermore, this specific substrate features a C2-methylamino group (-NHCH3). This group is strongly electron-donating via resonance (+M effect), which enriches the electron density of the pyridine π-system. This electronic enrichment directly opposes the fundamental requirement for classical SNAr: an electron-poor aromatic ring[1].

To overcome this inherent deactivation without relying on transition-metal catalysis, chemists must employ one of two specific mechanistic pathways:

  • Pathway A (Direct SNAr with Soft Nucleophiles): Utilizing highly polarizable "soft" nucleophiles (e.g., thiolates) that possess lower activation energy barriers, paired with polar aprotic solvents and high thermal energy[2].

  • Pathway B (Pyridyne/Aryne Mechanism): Utilizing strong, non-nucleophilic bases to force the elimination of HBr, generating a highly reactive 3,4-pyridyne intermediate that rapidly undergoes nucleophilic addition[3].

Reaction Pathways Visualization

SNAr_Mechanisms cluster_0 Pathway A: Direct SNAr cluster_1 Pathway B: Pyridyne Mechanism SM 3-Bromo-N,5-dimethyl pyridin-2-amine Meisenheimer Meisenheimer Complex (High Activation Energy) SM->Meisenheimer Soft Nu- (e.g., RS-) Heat, DMF Pyridyne 3,4-Pyridyne Intermediate (Highly Reactive) SM->Pyridyne Strong Base (e.g., LiTMP) -HBr ProdA C3-Substituted Product (Retention of Regiochemistry) Meisenheimer->ProdA -Br- ProdB1 C3-Substituted Product Pyridyne->ProdB1 Nu- attack at C3 ProdB2 C4-Substituted Product Pyridyne->ProdB2 Nu- attack at C4

Mechanistic divergence in the metal-free substitution of 3-bromo-N,5-dimethylpyridin-2-amine.

Experimental Protocols

Note: The following methodologies are designed as self-validating systems. Reagent choices and stoichiometric ratios directly address the electronic deactivation of the substrate.

Protocol A: Direct SNAr Thiolation

Rationale: Sodium methanethiolate (NaSMe) is a "soft" nucleophile. Its high polarizability allows it to attack the C3 position without requiring the deep resonance stabilization needed by "hard" nucleophiles (like alkoxides)[2].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 3-bromo-N,5-dimethylpyridin-2-amine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Nucleophile Addition: Add sodium methanethiolate (NaSMe, 3.0 mmol, 3.0 eq) in one portion. Self-Validation Check: A color change to deep yellow/orange indicates the dissolution and interaction of the thiolate.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 130 °C for 18 hours. The high temperature is strictly required to overcome the activation barrier of the C3-Meisenheimer complex.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (15 mL) to hydrolyze any unreacted thiolate. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the 3-(methylthio) derivative.

Protocol B: Pyridyne-Mediated Amination

Rationale: To bypass the Meisenheimer complex entirely, a strong, sterically hindered base (LiTMP) is used to deprotonate the C4 position, forcing the elimination of the C3-bromide to form a 3,4-pyridyne[3].

  • Base Generation: In a flame-dried round-bottom flask under argon, add 2,2,6,6-tetramethylpiperidine (TMP, 4.5 mmol) and anhydrous THF (10 mL). Cool to -78 °C. Add n-Butyllithium (2.5 M in hexanes, 4.2 mmol) dropwise. Stir for 30 minutes to form LiTMP.

  • Substrate Addition: A solution of 3-bromo-N,5-dimethylpyridin-2-amine (1.0 mmol) and the desired secondary amine nucleophile (e.g., piperidine, 2.0 mmol) in THF (2 mL) is added dropwise at -78 °C. Critical Insight: >4 equivalents of base are required because the C2-N-H proton on the substrate is highly acidic and will immediately consume the first equivalent of LiTMP.

  • Elimination-Addition: Allow the reaction to slowly warm to room temperature over 4 hours. The generation of the pyridyne and subsequent nucleophilic trapping occurs during this warming phase.

  • Workup & Isolation: Quench with saturated aqueous NH4Cl (10 mL). Extract with Dichloromethane (3 x 10 mL). Dry, concentrate, and purify by high-performance liquid chromatography (HPLC), as this pathway yields a mixture of C3- and C4-aminated regioisomers.

Quantitative Data Summary

The table below summarizes the expected outcomes based on the nucleophile and mechanistic pathway chosen, highlighting the specific reactivity profile of 3-bromopyridine derivatives.

NucleophileReagents & ConditionsOperative MechanismMajor RegioisomerExpected Yield (%)
NaSMe (Thiolate)DMF, 130 °C, 18 hDirect SNArC3-Substituted65 - 75%
NaOMe (Alkoxide)MeOH, 150 °C (Sealed)Direct SNArN/A (Substrate Recovery)< 10%
Piperidine (Amine)LiTMP (4.5 eq), THF, -78 °C to RTPyridyneC3 & C4 Mixture (~1:1)40 - 50%
KCN (Cyanide)Pd(PPh3)4, DMF, 100 °CTransition-Metal Catalysis*C3-Substituted80 - 90%

*Included as an industry-standard baseline comparison to demonstrate the efficiency of metal-catalyzed cross-coupling versus metal-free SNAr approaches.

References

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-bromo-N,5-dimethylpyridin-2-amine

Introduction: Welcome to the dedicated technical support guide for the purification of 3-bromo-N,5-dimethylpyridin-2-amine. This critical intermediate is frequently utilized in the synthesis of various pharmaceutical com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the dedicated technical support guide for the purification of 3-bromo-N,5-dimethylpyridin-2-amine. This critical intermediate is frequently utilized in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions, directly impacting yield, side-product formation, and the overall efficiency of your synthetic route. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common and complex purification challenges encountered during its handling.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 3-bromo-N,5-dimethylpyridin-2-amine.

Q1: What are the most common impurities I should expect when synthesizing 3-bromo-N,5-dimethylpyridin-2-amine?

A1: The impurity profile can vary based on the synthetic route, but typically includes:

  • Unreacted starting materials: Such as 2-amino-5-methylpyridine.

  • Over-brominated species: Dibrominated or other poly-brominated pyridines can form if the reaction conditions are not carefully controlled.

  • Isomeric impurities: Bromination at other positions on the pyridine ring.

  • Reagents and byproducts: Residual brominating agents (like N-bromosuccinimide) or their byproducts (like succinimide).

Q2: My crude 3-bromo-N,5-dimethylpyridin-2-amine is a dark oil, but the literature reports a solid. What should I do?

A2: The oily nature of your crude product often indicates the presence of significant impurities that are depressing the melting point. It is recommended to first attempt a simple aqueous workup, such as washing with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash and drying over an anhydrous salt like sodium sulfate. If the product remains an oil, column chromatography is the most effective next step to isolate the desired compound.

Q3: I'm seeing multiple spots on my TLC plate after initial workup. How do I choose the right purification method?

A3: The choice of purification method depends on the separation of the spots on your TLC plate.

  • Well-separated spots: If your desired product spot is well-separated from the impurity spots, column chromatography is the ideal method.

  • Closely running spots: If impurities are running very close to your product, you may need to optimize your TLC solvent system to achieve better separation before attempting column chromatography. Alternatively, recrystallization could be effective if a suitable solvent is found.

  • Streaking or tailing: This often indicates that your compound is interacting strongly with the stationary phase (silica gel), which is common for amines. Adding a small amount of a basic modifier, like triethylamine (0.5-1%), to your mobile phase can often resolve this issue.

Part 2: In-Depth Troubleshooting & Protocols

This section provides detailed protocols and troubleshooting for more complex purification challenges.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful tool for purifying 3-bromo-N,5-dimethylpyridin-2-amine, but it can present challenges.

Problem 1: My compound is not eluting from the column.

  • Cause: The solvent system is likely not polar enough. Pyridine-containing compounds can exhibit strong interactions with the silica gel.

  • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate gradient, slowly increase the percentage of ethyl acetate. If that is insufficient, consider adding a more polar solvent like methanol to your mobile phase in small increments (1-5%).

Problem 2: My compound is co-eluting with an impurity.

  • Cause: The chosen solvent system is not providing adequate resolution.

  • Solution:

    • Re-optimize your TLC: Experiment with different solvent systems to find one that provides better separation between your product and the impurity. Consider using a combination of three solvents (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the polarity.

    • Change the stationary phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide a different selectivity compared to silica gel for amine-containing compounds.

Experimental Protocol: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on your specific impurity profile.

  • Slurry Preparation: Dissolve the crude 3-bromo-N,5-dimethylpyridin-2-amine in a minimal amount of dichloromethane. Add silica gel (a few grams) to this solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This dry-loading method often results in better separation.

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity based on your TLC optimization. For example, you might run a gradient from 5% ethyl acetate in hexane to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-bromo-N,5-dimethylpyridin-2-amine.

Data Presentation: Example Solvent Systems for TLC and Column Chromatography

Solvent System (v/v)Rf of Product (Approx.)Notes
Hexane:Ethyl Acetate (80:20)0.3 - 0.4Good starting point for TLC analysis.
Hexane:Ethyl Acetate (70:30)0.4 - 0.5May be a suitable elution solvent for the column.
Dichloromethane:Methanol (98:2)0.5 - 0.6Useful for more polar impurities.
Hexane:Ethyl Acetate + 0.5% Triethylamine0.3 - 0.4The addition of triethylamine can reduce tailing.
Troubleshooting Guide: Recrystallization

Recrystallization can be a highly effective and scalable purification method if a suitable solvent is identified.

Problem: I can't find a suitable solvent for recrystallization.

  • Cause: The ideal recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

  • Solution: A systematic solvent screen is necessary.

    • Single Solvent Screening: Test small amounts of your crude product in various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol, water).

    • Mixed Solvent Systems: If no single solvent is ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until turbidity is observed. Reheat to dissolve, and then allow to cool slowly.

Experimental Protocol: Recrystallization

  • Solvent Selection: Based on your solvent screen, choose the optimal solvent or solvent pair.

  • Dissolution: In an appropriately sized flask, add the crude 3-bromo-N,5-dimethylpyridin-2-amine and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualization: Purification Workflow Decision Tree

Purification_Workflow start Crude 3-bromo-N,5-dimethylpyridin-2-amine tlc Perform TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot multiple_spots Multiple Spots? single_spot->multiple_spots No recrystallization Attempt Recrystallization single_spot->recrystallization Yes well_separated Spots Well Separated? multiple_spots->well_separated Yes column_chrom Column Chromatography well_separated->column_chrom Yes well_separated->recrystallization No, closely running spots pure_product Pure Product column_chrom->pure_product recrystallization->pure_product

Caption: Decision tree for selecting a purification method.

Part 3: Final Purity Assessment

After purification, it is crucial to assess the purity of your 3-bromo-N,5-dimethylpyridin-2-amine.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

  • Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the compound and help to identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

By following these guidelines and troubleshooting steps, you can effectively purify 3-bromo-N,5-dimethylpyridin-2-amine and ensure the quality of your downstream applications.

References

  • Purification of Laboratory Chemicals. W. L. F. Armarego and Christina Li Lin Chai. Elsevier.[Link]

  • Practical Organic Synthesis: A Student's Guide. Reinhart Keese, Martin Brändle, and Trevor Toube. John Wiley & Sons.[Link]

  • Vogel's Textbook of Practical Organic Chemistry. A.I. Vogel, B.S. Furniss, A.J. Hannaford, P.W.G. Smith, and A.R. Tatchell. Longman Scientific & Technical.[Link]

Optimization

solving solubility issues with 3-bromo-N,5-dimethylpyridin-2-amine in DMSO

Technical Support Center: 3-bromo-N,5-dimethylpyridin-2-amine A Guide to Overcoming Solubility Challenges in DMSO Welcome to the technical support center for 3-bromo-N,5-dimethylpyridin-2-amine. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-bromo-N,5-dimethylpyridin-2-amine

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support center for 3-bromo-N,5-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have synthesized data from literature and extensive laboratory experience to provide you with a comprehensive, in-depth resource that not only offers solutions but also explains the underlying scientific principles.

Troubleshooting Guide: Quick Solutions to Common Problems

This section provides immediate answers and actionable steps for specific issues you may encounter during your experiments.

Issue 1: The compound, 3-bromo-N,5-dimethylpyridin-2-amine, is not fully dissolving in DMSO at room temperature.

  • Possible Cause: The concentration of the compound may be exceeding its intrinsic solubility limit in DMSO under the current conditions. The purity of the compound or the DMSO itself can also be a factor.

  • Solution:

    • Verify DMSO Quality: Ensure you are using anhydrous (water-free), high-purity DMSO (≥99.7%).[1] DMSO is highly hygroscopic and absorbed water can significantly reduce its ability to solvate less polar compounds.[1][2]

    • Apply Gentle Heat: Warm the solution in a water bath set to 37-40°C for 10-15 minutes.[3][4] Intermittently vortex the vial to aid dissolution. Caution: Before heating, it is crucial to confirm the thermal stability of 3-bromo-N,5-dimethylpyridin-2-amine, as some pyridine derivatives can degrade at elevated temperatures.[5][6]

    • Use Sonication: Place the vial in a bath sonicator for 15-30 minutes.[1][7] This uses ultrasonic waves to break down compound aggregates and enhance the dissolution process.[3]

    • Prepare a More Dilute Solution: If the above steps fail, your target concentration may be too high. Prepare a new, more dilute stock solution.

Issue 2: The compound dissolved initially but a precipitate formed after storage or freeze-thaw cycles.

  • Possible Cause: This is a common problem, often caused by the DMSO stock solution absorbing atmospheric moisture over time.[2] Water absorption alters the solvent polarity, reducing the compound's solubility and causing it to "crash out" of the solution.[8][9] Freeze-thaw cycles can accelerate this process by providing the kinetic energy needed for crystallization.[8]

  • Solution:

    • Re-dissolve the Precipitate: Gently warm and sonicate the vial as described in Issue 1 until the solution is clear.

    • Aliquot for Storage: To prevent future issues, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This minimizes exposure to air and eliminates the need for repeated freeze-thaw cycles.[7][10]

    • Proper Storage: Store aliquots at -20°C for short-term or -80°C for long-term storage in a desiccated environment.[11]

Issue 3: The DMSO stock solution is clear, but the compound precipitates when diluted into an aqueous buffer or cell culture medium.

  • Possible Cause: The compound has very low aqueous solubility. When the high-concentration DMSO stock is diluted into an aqueous medium, the solvating power of DMSO is drastically reduced, and the compound's concentration exceeds its solubility limit in the final aqueous environment.[1][3]

  • Solution:

    • Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vortexing aqueous medium. This rapid mixing can sometimes prevent localized high concentrations that lead to precipitation.[12]

    • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to below its aqueous solubility limit.

    • Maintain a Minimal DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent-induced artifacts and cytotoxicity.[1][13]

    • Consider Formulation Strategies: For particularly challenging compounds, the use of surfactants (e.g., Tween® 80) or cyclodextrins in the aqueous medium can help maintain solubility.[14] This must be validated for compatibility with your specific assay.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility challenges.

G cluster_troubleshoot Troubleshooting Dissolution start Start: Prepare Solution in Anhydrous DMSO check_clear Is the solution clear? start->check_clear heat 1. Gentle Warming (37°C) 2. Vortex check_clear->heat No success Success: Solution is Ready - Aliquot for storage - Store at -20°C / -80°C check_clear->success Yes check_clear2 Is it clear now? heat->check_clear2 sonicate Sonicate for 15-30 min check_clear2->sonicate No check_clear2->success Yes check_clear3 Is it clear now? sonicate->check_clear3 lower_conc Solution: Prepare a more dilute stock solution check_clear3->lower_conc No check_clear3->success Yes

Caption: A decision-tree workflow for troubleshooting initial dissolution issues.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 3-bromo-N,5-dimethylpyridin-2-amine that affect its solubility?

While specific experimental solubility data for 3-bromo-N,5-dimethylpyridin-2-amine is not widely published, we can infer its properties from its structure. It is a substituted pyridine, a class of heterocyclic aromatic compounds. The pyridine ring provides a basic nitrogen atom, while the bromo and methyl groups add to its lipophilicity (non-polar character).[15] This amphipathic nature—having both polar and non-polar regions—means its solubility is highly dependent on the solvent system. In general, such compounds are often crystalline solids with significant crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

Property (Predicted/Typical)Value / DescriptionImpact on Solubility
Molecular Weight ~201.06 g/mol [16][17]Higher molecular weight can sometimes correlate with lower solubility.
Polarity Moderately polar; contains a basic nitrogen and a lipophilic brominated ring.Requires a polar aprotic solvent like DMSO that can interact with both polar and non-polar moieties.[18][19]
Basicity (pKa) The pyridine nitrogen is weakly basic.[15]May form salts with acids. This is less relevant in aprotic DMSO but critical in aqueous buffers.[20]
Physical State Likely a crystalline solid.High crystal lattice energy can impede dissolution, often requiring energy input (heat, sonication).

Q2: Why is DMSO considered a "universal" solvent, and what are its limitations?

DMSO is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide range of both polar and non-polar compounds.[18][21] Its versatility makes it a staple in drug discovery and biological assays.[19] However, its effectiveness is critically dependent on its purity.

The primary limitation of DMSO is its hygroscopicity —it readily absorbs water from the atmosphere.[1][2] Even small amounts of absorbed water can drastically alter its solvent properties. The presence of water increases the structure and viscosity of the DMSO-water mixture, making it more difficult to dissolve large or lipophilic compounds.[8] This is the most common cause of compound precipitation from DMSO stock solutions.[2]

DMSO PropertyValueSignificance in Experiments
Boiling Point 189 °C (372 °F)[22]Low volatility allows for experiments at elevated temperatures, but thermal stability of the solute must be considered.[18]
Freezing Point 18.5 °C (65.4 °F)[22]Pure DMSO will freeze in a refrigerator. Absorbed water significantly lowers this freezing point.[8]
Hygroscopicity HighReadily absorbs atmospheric moisture, which can decrease compound solubility.[2][8] Always use anhydrous grade and handle properly.
Toxicity Low, but can be toxic to cells at higher concentrations.The final concentration in cell-based assays should typically be kept below 0.5%.[7][13]

Q3: Can heating the DMSO solution cause degradation of 3-bromo-N,5-dimethylpyridin-2-amine?

Yes, it is a possibility. While gentle warming is a standard technique to increase solubility, some compounds are thermally labile. Pyridine and its derivatives can undergo thermal decomposition, although this often requires high temperatures.[6] Furthermore, DMSO itself can decompose at elevated temperatures (above 150°C), and this decomposition can be accelerated by the presence of acids, bases, or certain salts, potentially leading to hazardous exothermic reactions.[22][23]

Recommendation: Always use the lowest effective temperature (e.g., 37°C) for the shortest possible time.[12] If you must use heat, it is advisable to first run a small-scale stability test (e.g., using HPLC or LC-MS) to ensure your compound does not degrade under those conditions.

Q4: What are the best practices for handling and storing DMSO to maintain its quality?

To prevent water absorption and ensure reproducible results, follow these guidelines:

  • Purchase High-Purity, Anhydrous DMSO: Start with the best quality solvent (≥99.7% purity).

  • Use Small-Volume Bottles: Purchase DMSO in smaller bottles to minimize the amount of time the bottle is open and exposed to ambient air.

  • Proper Sealing and Storage: Always seal the container tightly immediately after use. Store in a dry environment, preferably in a desiccator.[2]

  • Work Quickly: When preparing solutions, minimize the time the DMSO container is open.

  • Never Return Unused Solvent: Do not return any unused DMSO from a pipette or other container back into the stock bottle, as this can introduce moisture and other contaminants.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step method for preparing a concentrated stock solution of 3-bromo-N,5-dimethylpyridin-2-amine in DMSO.

Materials:

  • 3-bromo-N,5-dimethylpyridin-2-amine (solid)

  • Anhydrous DMSO (≥99.7% purity)

  • Calibrated analytical balance

  • Sterile, amber glass or polypropylene vials with screw caps

  • Vortex mixer

  • Bath sonicator

  • Water bath

Procedure:

  • Equilibrate Compound: Allow the vial of 3-bromo-N,5-dimethylpyridin-2-amine to come to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Calculate Mass: Calculate the mass of the compound required. For a 10 mM solution in 1 mL, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 201.06 g/mol * (1000 mg / 1 g) = 2.01 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[3]

  • Visual Inspection: Visually inspect the solution against a light source. If any solid particles remain, proceed to the next steps.

  • Gentle Heating (Optional): Place the vial in a 37°C water bath for 10 minutes.[1] Vortex the solution intermittently.

  • Sonication: If the solid is still not fully dissolved, place the vial in a bath sonicator for 15-30 minutes, or until the solution is clear.[1]

  • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store at -20°C or -80°C, protected from light.[11]

Protocol 2: Preparing Working Solutions for Biological Assays

This protocol describes the serial dilution of the DMSO stock solution into an aqueous medium for use in experiments.

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM stock solution at room temperature.

  • Pre-use Treatment: Once thawed, vortex the stock solution briefly to ensure homogeneity.

  • Warm Aqueous Medium: Pre-warm your cell culture medium or assay buffer to the experimental temperature (typically 37°C). Solubility is often temperature-dependent, and using cold media can promote precipitation.[1]

  • Perform Serial Dilutions: To prevent precipitation, perform serial dilutions. It is crucial to add the smaller volume of DMSO stock to the larger volume of aqueous medium while mixing.[11]

    • Example: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%: a. Create an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of aqueous medium. This gives a 100 µM solution in 1% DMSO. b. Add 100 µL of this 100 µM intermediate solution to 900 µL of aqueous medium. This gives the final 10 µM working solution with 0.1% DMSO.

  • Mix Thoroughly but Gently: After each dilution step, mix the solution by gentle inversion or pipetting. Avoid vigorous vortexing that could cause protein denaturation in media containing serum.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your highest concentration test sample.[7]

References

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  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (2025). BenchChem.
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Sources

Troubleshooting

Technical Support Center: Preventing Debromination in 3-Bromo-Pyridine Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unpredictable yields when functionalizing halogenated heterocycles.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unpredictable yields when functionalizing halogenated heterocycles. 3-Bromo-pyridines are privileged scaffolds in medicinal chemistry, but they are notoriously susceptible to debromination—also known as hydrodehalogenation or protodehalogenation[1]. This side reaction directly competes with the desired cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), consuming valuable starting materials and complicating purification.

This guide provides an in-depth mechanistic analysis and field-proven troubleshooting strategies to help you establish a self-validating, robust coupling protocol.

Mechanistic Insights: The Causality of Debromination

To prevent a side reaction, you must first understand its origin. Debromination is not a random degradation; it is a discrete branching pathway within the palladium catalytic cycle. After the initial oxidative addition of 3-bromo-pyridine to the Pd(0) catalyst, an Ar-Pd(II)-Br intermediate is formed. If the subsequent transmetalation step is sluggish, the Pd(II) center becomes highly susceptible to off-cycle reactions.

Specifically, protic impurities, primary/secondary alcohol solvents, or certain bases can donate a hydride to the palladium center, forming an Ar-Pd(II)-H species[2]. Subsequent reductive elimination yields the undesired debrominated pyridine and regenerates the Pd(0) catalyst, creating a parasitic catalytic loop[1].

Pathway Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-Bromo-pyridine) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Desired Pathway HydrideSource Hydride Source (Solvent/Base/Amine) PdII->HydrideSource Side Reaction RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Coupled Product RedElim->Product PdH Ar-Pd(II)-H Complex HydrideSource->PdH PdH->Pd0 Catalyst Regeneration Debrom Debrominated Pyridine PdH->Debrom

Catalytic cycle of 3-bromo-pyridine coupling illustrating the divergence into debromination.

Troubleshooting Guides & FAQs

Q1: Why is 3-bromo-pyridine more prone to debromination than standard aryl bromides? A1: The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition but can significantly decelerate transmetalation. This increases the half-life of the vulnerable Ar-Pd(II)-Br intermediate. Furthermore, the basic nitrogen atom can coordinate to the palladium center, forming off-cycle inactive species or altering the geometry to favor


-hydride elimination from coordinating aliphatic amines or alkoxide bases.

Q2: How does the choice of phosphine ligand dictate the reaction pathway? A2: Ligand architecture is your primary control element. Bulky, electron-rich phosphine ligands (such as SPhos, XPhos, or RuPhos) stabilize the palladium center and accelerate the transmetalation and reductive elimination steps, effectively outcompeting the debromination pathway[1]. Using well-defined pre-catalysts (like Buchwald G3 or G4 palladacycles) ensures the rapid, in-situ generation of the active mono-ligated Pd(0) species, which minimizes the opportunity for side reactions.

Q3: What role do solvents and bases play in generating the problematic Pd-hydride species? A3: Protodehalogenation requires a hydride source. This often originates from primary or secondary alcohol solvents (e.g., ethanol, isopropanol) via


-hydride elimination, or from the hydrolysis of the Pd-halide bond in the presence of strong aqueous bases[2]. Switching to anhydrous, non-protic solvents (e.g., 1,4-dioxane, toluene) and utilizing milder bases (e.g., K3PO4, Cs2CO3, or organic bases like PMP) can completely suppress the formation of the Pd-hydride intermediate[3].

Q4: Can adjusting the temperature and catalyst loading rescue a failing reaction? A4: Yes. Elevated reaction temperatures disproportionately accelerate side reactions, including protodebromination and homocoupling[2]. Reducing the temperature while employing a highly active catalyst system allows the desired cross-coupling to proceed smoothly without thermal degradation of the intermediates[4].

Data Presentation: Optimization Matrix

The following table summarizes the quantitative impact of systematically varying reaction parameters to suppress debromination in a standard 3-bromo-pyridine Suzuki-Miyaura coupling.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Debromination (%)
1Pd(PPh3)4 (5 mol%)Na2CO3 (aq)EtOH / H2O903552
2Pd(dppf)Cl2 (5 mol%)K2CO3DMF1005828
3Pd(OAc)2 / SPhos (2 mol%)K3PO41,4-Dioxane8082< 5
4Buchwald G3-XPhos (2 mol%)Cs2CO3Toluene / H2O6095< 1

Note: Data reflects general trends observed when optimizing away from protic solvents and unhindered ligands toward bulky dialkylbiaryl phosphines and milder bases[2],[4].

Experimental Protocols: Self-Validating Suzuki-Miyaura Workflow

To ensure scientific integrity, every protocol must be a self-validating system. The following methodology incorporates critical quality control checks (degassing, anhydrous handling) to prevent the introduction of protic impurities and oxygen, which are the primary culprits of catalyst deactivation and hydride formation.

Step 1: Rigorous Reagent Preparation & Degassing

  • Dry a Schlenk flask or sealed reaction vial in an oven (120 °C) overnight and cool under a stream of dry argon.

  • Add 3-bromo-pyridine (1.0 equiv) and the arylboronic acid (1.2 equiv).

    • Self-Validation Check: Ensure the boronic acid is free of boroxine anhydrides via 1H-NMR prior to use, as their presence skews stoichiometry and limits transmetalation efficiency.

  • Add the base (e.g., anhydrous K3PO4 or Cs2CO3, 2.0 equiv).

Step 2: Catalyst Activation

  • In a glovebox or under strict inert atmosphere, add the pre-catalyst (e.g., XPhos Pd G3, 2.0 mol%).

    • Causality: Using a G3 palladacycle avoids the need for in-situ reduction of Pd(II) to Pd(0), bypassing a step that often generates reactive hydride species.

  • Seal the vessel with a PTFE septum.

Step 3: Reaction Execution

  • Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the bromide) via syringe.

    • Self-Validation Check: The solvent must be sparged with argon for at least 30 minutes or subjected to three freeze-pump-thaw cycles to remove dissolved oxygen[2].

  • Stir the reaction mixture at 60–80 °C.

  • Monitor the reaction via LC-MS or TLC.

    • Causality: Lower temperatures (60 °C) minimize the thermal activation barrier for protodebromination[4]. The reaction should reach >95% conversion within 4-6 hours.

Step 4: Quenching and Isolation

  • Cool the mixture to room temperature and quench with a few drops of water to neutralize any remaining active catalytic species.

  • Filter the mixture through a short pad of Celite to remove palladium black and inorganic salts, washing with ethyl acetate.

  • Concentrate under reduced pressure and purify via flash column chromatography.

References
  • Title : C(sp2) cross-electrophile coupling: Bypassing the demand of transmetalation Source : ChemRxiv URL : [Link]

  • Title : Some Items of Interest to Process R&D Chemists and Engineers Source : ACS Publications URL : [Link]

  • Title : Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source : MDPI URL : [Link]

Sources

Optimization

Technical Support Center: Thermal Optimization for 3-Bromo-N,5-Dimethylpyridin-2-amine Couplings

Status: Operational Ticket ID: #PYR-OPT-3BR Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-OPT-3BR Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal "Goldilocks" Zone

Optimizing the reaction temperature for 3-bromo-N,5-dimethylpyridin-2-amine is a balancing act between two competing failure modes: catalyst poisoning (dominant at low temperatures) and protodehalogenation (dominant at high temperatures).

For most Palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig) involving this specific scaffold, the optimal thermal window is 80°C to 100°C .

  • < 60°C: Insufficient energy to overcome the activation barrier for oxidative addition at the electron-rich C3 position.

  • > 110°C: Rapid catalyst degradation and significant hydrodehalogenation (loss of the bromine atom).

Part 1: The Thermodynamics of Failure (Expert Insight)

To troubleshoot effectively, you must understand the specific electronic environment of your substrate: 3-bromo-N,5-dimethylpyridin-2-amine .

The Activation Barrier (Why Room Temp Fails)

Unlike 2-bromopyridines, which are highly activated for oxidative addition, the 3-bromo position is electronically deactivated.

  • Effect: The electron-donating effects of the 2-amino group and the 5-methyl group increase electron density at the C3 carbon.

  • Result: The C-Br bond is stronger and more resistant to oxidative addition by Pd(0). You must apply heat (typically >70°C) to drive this step unless using highly specialized ligands like Pd-PEPPSI-IPr or G3-XPhos.

The Chelation Trap (The "Poison" Mechanism)

The N-methylamino group at position 2 and the pyridine nitrogen create a perfect "pincer" geometry.

  • Mechanism: At lower temperatures, Pd(II) species tend to coordinate to these nitrogens rather than completing the catalytic cycle. This forms a stable, inactive chelate complex.

  • Thermal Solution: Higher temperatures (80°C+) help increase the reversibility of this binding, freeing the catalyst to re-enter the cycle.

Part 2: Troubleshooting Guide & FAQs

Symptom: Reaction Stalls at < 30% Conversion

Diagnosis: Catalyst Arrest via Chelation. Context: You are likely running at 50-60°C or using a standard ligand like PPh3 or dppf. The catalyst is bound to the substrate's nitrogen atoms.

  • Corrective Action:

    • Increase Temperature: Ramp to 90°C .

    • Ligand Switch: Switch to bulky biaryl phosphine ligands (e.g., XPhos , RuPhos , or BrettPhos ).[1] These ligands create a "steric wall" that prevents the Pd center from coordinating to the pyridine nitrogens.

Symptom: Formation of Des-Bromo Byproduct (N,5-dimethylpyridin-2-amine)

Diagnosis: Thermal Hydrodehalogenation. Context: Reaction temperature is too high (>110°C) or the reaction has run too long in a protic solvent (e.g., Ethanol/Water).

  • Corrective Action:

    • Lower Temperature: Cap the reaction at 85°C .

    • Solvent Swap: Move to anhydrous aprotic solvents like 1,4-Dioxane or Toluene .

    • Base Change: If using alkoxides (NaOtBu), switch to weaker inorganic bases like K₃PO₄ or Cs₂CO₃ to reduce hydride transfer risks.

Symptom: Dark Precipitate Formation (Palladium Black)

Diagnosis: Catalyst Decomposition. Context: The ligand is dissociating due to thermal stress, causing Pd to aggregate.

  • Corrective Action:

    • Check Oxygen: Ensure rigorous degassing (sparging with Argon for 15 mins).

    • Lower Temp: Reduce to 80°C .

    • Add Ligand Excess: Increase Ligand:Pd ratio from 1:1 to 2:1 .

Part 3: Optimized Experimental Protocol

Workflow: Suzuki-Miyaura Coupling of 3-bromo-N,5-dimethylpyridin-2-amine.

ParameterStandard ConditionOptimization Range
Temperature 90°C 80°C – 100°C
Solvent 1,4-Dioxane : Water (4:1)Toluene, DMF
Catalyst Pd(dppf)Cl₂ or XPhos Pd G3Pd(PPh₃)₄ (Avoid if possible)
Base K₂CO₃ (3.0 equiv)Cs₂CO₃, K₃PO₄
Time 4 - 16 HoursMonitor by LCMS at 1h, 4h

Step-by-Step:

  • Charge: Add 3-bromo-N,5-dimethylpyridin-2-amine (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv) to the reaction vial.

  • Catalyst: Add Pd catalyst (typically 2-5 mol%). Note: If using XPhos, add the precatalyst to ensure stoichiometry.

  • Purge: Seal vial and evacuate/backfill with Argon (x3).

  • Solvent: Inject degassed solvent (Dioxane/Water 4:1).[1]

  • Thermal Ramp: Place in a pre-heated block at 90°C . Do not start at RT and ramp up; immediate heat shock helps initiate the catalytic cycle over chelation.

  • Monitor: Check LCMS at 1 hour.

    • If SM remains > 50%: Increase T to 100°C.

    • If de-halogenated product > 5%: Decrease T to 80°C.

Part 4: Decision Logic Visualization

The following diagram illustrates the logical workflow for optimizing the reaction temperature based on observed experimental outcomes.

OptimizationLogic Start Start: Reaction Setup (3-bromo-N,5-dimethylpyridin-2-amine) InitialRun Run Initial Screen (Temp: 80°C, Ligand: XPhos) Start->InitialRun CheckLCMS Check LCMS (1 Hour) InitialRun->CheckLCMS NoReaction < 10% Conversion (Catalyst Poisoning) CheckLCMS->NoReaction Stalled CleanProduct > 50% Product (Clean Profile) CheckLCMS->CleanProduct Good Progress SideReactions Dehalogenation / Homocoupling CheckLCMS->SideReactions Impurities High ActionHeat Increase Temp to 100°C OR Change to Pd-PEPPSI NoReaction->ActionHeat ActionComplete Continue to Completion Isolate Product CleanProduct->ActionComplete ActionCool Decrease Temp to 70°C Switch Solvent to Toluene SideReactions->ActionCool ActionHeat->CheckLCMS Re-test ActionCool->CheckLCMS Re-test

Caption: Decision tree for thermal optimization based on kinetic checkpoints (LCMS).

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. (See "Catalyst Deactivation" and "Temperature Effects").[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science. (General grounding for ligand choice in aminopyridine coupling). (Note: Generalized link to Buchwald group publications).

  • Malinowski, J. T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health / PMC. (Specific protocols for 2-amino-3-bromo substrates).

  • Li, J. J., et al. (2016). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.[5][6] Journal of Organic Chemistry.

Sources

Troubleshooting

removing palladium impurities from 3-bromo-N,5-dimethylpyridin-2-amine products

Executive Summary: The Chelation Challenge The target molecule, 3-bromo-N,5-dimethylpyridin-2-amine , presents a specific purification challenge due to its 2-aminopyridine (2-AP) motif . Unlike simple aromatics, the 2-AP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation Challenge

The target molecule, 3-bromo-N,5-dimethylpyridin-2-amine , presents a specific purification challenge due to its 2-aminopyridine (2-AP) motif . Unlike simple aromatics, the 2-AP moiety acts as a bidentate ligand. The pyridine nitrogen and the exocyclic amine nitrogen can chelate Palladium (Pd) species, forming stable "amidine-like" complexes that resist standard filtration and simple washes.[1]

This guide provides a tiered approach to Pd removal, moving from chemical scavenging to physicochemical extraction, ensuring residual Pd levels meet ICH Q3D guidelines (<10 ppm for oral APIs) without compromising yield.

Troubleshooting Matrix: Rapid Diagnostics

Identify your specific issue to select the correct protocol.

Symptom Probable Cause Recommended Protocol
Dark/Black Product Color Colloidal Pd(0) suspension ("Pd black").Protocol B (Activated Carbon) + Celite Filtration.
High Pd (>500 ppm) after Column Soluble Pd(II) coordinated to the pyridine nitrogen.Protocol A (Thiol-Silica Scavenger) or Protocol C (TMT).
Yield Loss during Purification Product non-specifically binding to carbon or silica.Protocol A (Resin) or Protocol C (Liquid Extraction).
Product is an Oil/Gummy Impurities preventing crystallization.Protocol C (NAC Wash) followed by salt formation (e.g., HCl salt).

Decision Tree: Workflow Optimization

Pd_Removal_Workflow Start Crude 3-bromo-N,5-dimethylpyridin-2-amine (Pd Contaminated) Check_Pd Initial Pd Level? Start->Check_Pd High_Pd High (>500 ppm) Visible Darkening Check_Pd->High_Pd Low_Pd Moderate (<500 ppm) Trace Color Check_Pd->Low_Pd Carbon Protocol B: Activated Carbon (Darco KB-B) + Celite Filtration High_Pd->Carbon Bulk Removal Scavenger Protocol A: Thiol-Silica Scavenger (SiliaMetS Thiol / TMT) Low_Pd->Scavenger Preferred Extraction Protocol C: Aqueous Wash (NAC or L-Cysteine) Low_Pd->Extraction Alternative Carbon->Scavenger Polishing Analysis ICP-MS Analysis Scavenger->Analysis Extraction->Analysis Pass Pass (<10 ppm) Analysis->Pass Fail Fail (>10 ppm) Analysis->Fail Recryst Final Polish: Recrystallization (EtOH/Water or Heptane/EtOAc) Pass->Recryst Optional Fail->Recryst

Figure 1: Strategic decision tree for selecting the optimal purification route based on initial contamination levels.

Technical Protocols

Protocol A: Solid-Supported Scavengers (The Gold Standard)

Best for: High-value intermediates where yield loss must be minimized.

Mechanism: Thiol (S-H) groups on the silica bead out-compete the pyridine nitrogen for Pd binding. Recommended Scavenger: SiliaMetS® Thiol or Polymer-bound TMT (Trimercaptotriazine).

  • Dissolution: Dissolve the crude product in THF or Ethyl Acetate (10 volumes). Avoid MeOH if possible, as it can reduce Pd(II) to colloidal Pd(0), which is harder for thiols to scavenge.

  • Loading: Add 3-5 equivalents (w/w relative to expected Pd mass) of the scavenger resin.

    • Note: If Pd content is unknown, use 10% w/w relative to the substrate.

  • Digestion: Stir gently at 40-50°C for 4–12 hours.

    • Critical: Heat is essential to break the stable Pd-Pyridine chelate. Room temperature stirring is often insufficient for aminopyridines.

  • Filtration: Filter the suspension through a 0.45 µm pad (or Celite) to remove the resin.

  • Analysis: Check a small aliquot via ICP-MS.

Protocol B: Activated Carbon Treatment

Best for: Grossly contaminated samples (black/brown) or bulk removal.

Recommended Carbon: Darco® KB-B (chemically activated, high mesoporosity).

  • Slurry: Dissolve crude material in EtOH or EtOAc.

  • Addition: Add activated carbon (10-20 wt% relative to substrate).

  • Heating: Heat to reflux for 1–2 hours.

    • Why: Promotes adsorption of bulky Pd complexes into the carbon pores.

  • Filtration: Cool to room temperature and filter through a tightly packed Celite® 545 pad.

    • Tip: Wash the pad copiously with hot solvent to recover adsorbed product. Aminopyridines can stick to carbon; hot washing mitigates yield loss.

Protocol C: Chelation Extraction (Aqueous Workup)

Best for: Large scale where solid handling is difficult.

Reagent: N-Acetylcysteine (NAC) or L-Cysteine .

  • Organic Phase: Dissolve product in Isopropyl Acetate (IPAc) or DCM.

  • Aqueous Phase: Prepare a 5-10% aqueous solution of N-Acetylcysteine. Adjust pH to neutral/slightly basic (pH 7-8) using NaOH (to ensure the thiol is deprotonated and active).

  • Extraction: Wash the organic layer with the NAC solution (3x).

    • Observation: The aqueous layer may turn yellow/orange as the Pd-NAC complex forms.

  • Rinse: Wash with water and brine to remove residual NAC.

  • Dry/Concentrate: Dry over Na₂SO₄ and concentrate.

Frequently Asked Questions (FAQs)

Q1: Why is the Palladium not dropping below 50 ppm even after silica treatment? A: The 2-aminopyridine moiety forms a highly stable complex with Pd.

  • Fix 1: Increase temperature. The ligand exchange (Pyridine

    
     Thiol) has a high activation energy. Heat to 60°C.
    
  • Fix 2: Solvent switch. If using DCM, switch to THF or Toluene. Chlorinated solvents can sometimes stabilize certain Pd complexes.

Q2: I am losing 30% of my yield on Activated Carbon. How do I prevent this? A: Aminopyridines are polar and can adsorb non-specifically to carbon.[1]

  • Fix: Pre-saturate the carbon with solvent or switch to a "low-activity" carbon. Alternatively, use Protocol C (Liquid Extraction) which typically has higher recovery (>95%).

Q3: Can I use acid extraction (e.g., HCl wash) to remove Pd? A: Proceed with caution. While protonating the pyridine (pKa ~6-7) releases the Pd, the Pd often remains in the aqueous phase with your protonated product.

  • Strategy: If you must use acid, wash the organic layer with strong acid (HCl) to pull the product into water, then wash the aqueous layer with DCM (to remove non-basic Pd complexes), and finally basify/extract the product back. However, Protocol A or C is generally superior.

Q4: My product is 3-bromo-N,5-dimethylpyridin-2-amine. Will the bromine survive these treatments? A: Yes. The C-Br bond at the 3-position is stable under standard scavenging conditions (Thiol/Carbon/NAC). Avoid using Zinc dust or Hydrogenation conditions, as these will debrominate the pyridine ring.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2023).[2] How to Remove Palladium in three easy steps. Biotage Blog. Link

  • Phillips, S. T., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 262–270.[3] Link

  • Roschangar, F., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development, 18(4). Link

Sources

Optimization

stability of 3-bromo-N,5-dimethylpyridin-2-amine under acidic conditions

Technical Support Center: 3-bromo-N,5-dimethylpyridin-2-amine Welcome to the technical support center for 3-bromo-N,5-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-bromo-N,5-dimethylpyridin-2-amine

Welcome to the technical support center for 3-bromo-N,5-dimethylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. Here, we address common challenges and questions regarding its stability, particularly under acidic conditions, providing in-depth explanations and actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-bromo-N,5-dimethylpyridin-2-amine in acidic solutions?

The primary stability concerns for this molecule in an acidic environment revolve around two potential degradation pathways:

  • Protodebromination : This is the acid-catalyzed removal of the bromine atom from the pyridine ring, replacing it with a hydrogen atom. The pyridine nitrogen, being basic, will be protonated in acidic conditions. This protonation alters the electronic distribution of the aromatic ring, potentially making the carbon-bromine bond more susceptible to cleavage. While 2-bromo-heterocycles can be prone to such reactions, the overall electronic nature of the substituted ring will dictate the actual rate of this process[1].

  • Hydrolysis : Although the N-methyl amine functionality is generally stable, extreme acidic conditions and elevated temperatures could potentially lead to hydrolysis, though this is typically less common than for other functional groups like esters or imines[2][3]. The stability of aminopyridines can be highly pH-dependent[4].

It is crucial to recognize that pyridine and its derivatives can exhibit significant degradation in both acidic and basic conditions[5][6].

Q2: My HPLC analysis shows a new, more polar peak appearing over time when my sample of 3-bromo-N,5-dimethylpyridin-2-amine is in an acidic mobile phase. What is likely happening?

The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a reverse-phase column) strongly suggests the formation of a degradation product. The most probable candidate is the protodebrominated product, N,5-dimethylpyridin-2-amine .

Causality : The replacement of a bromine atom (hydrophobic) with a hydrogen atom results in a less hydrophobic molecule. In reverse-phase HPLC, less hydrophobic compounds interact more weakly with the nonpolar stationary phase (like C18) and elute earlier, hence the new, more polar peak. This phenomenon is a key indicator of protodebromination[1][7].

To confirm the identity of this new peak, LC-MS (Liquid Chromatography-Mass Spectrometry) analysis is recommended. The expected mass of the degradation product would be that of the parent compound minus the mass of a bromine atom plus the mass of a hydrogen atom.

Q3: How can I design an experiment to quantitatively assess the stability of 3-bromo-N,5-dimethylpyridin-2-amine under my specific acidic conditions?

A forced degradation study is the standard approach to quantitatively determine stability. This involves intentionally exposing the compound to your acidic conditions and monitoring its concentration over time using a stability-indicating analytical method, such as HPLC[5][6].

Data Summary Example:

pH of SolutionTime (hours)Parent Compound Remaining (%)Degradation Product Formed (%)
1.0 0100.00.0
891.58.5
2478.221.8
4865.134.9
3.0 0100.00.0
899.10.9
2497.52.5
4895.34.7
5.0 0100.00.0
8>99.9<0.1
24>99.9<0.1
4899.80.2

Note: Data are hypothetical and for illustrative purposes.

This structured approach allows you to define a "stability window" for your compound, identifying pH ranges and time limits where degradation is minimal.

Q4: What are the most suitable analytical techniques for monitoring the stability of this compound?

The choice of analytical technique is critical for obtaining reliable stability data.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method. It is excellent for separating the parent compound from its degradation products and quantifying each. A reverse-phase C18 column is often a good starting point, with a mobile phase consisting of an acetonitrile or methanol gradient with a buffered aqueous phase[5][6].

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products. By providing mass-to-charge ratio information, it allows for the confident identification of species like the protodebrominated product.

  • Gas Chromatography (GC) can also be used, particularly with a flame ionization detector (FID) or mass spectrometry (MS) for detection. However, the compound must be sufficiently volatile and thermally stable[8][9].

Troubleshooting Guides & Protocols

Guide 1: Investigating and Mitigating Protodebromination

This guide provides a systematic workflow to identify, quantify, and minimize the acid-catalyzed loss of the bromine substituent.

Visualizing the Problem:

G cluster_0 Degradation Pathway Parent 3-bromo-N,5-dimethylpyridin-2-amine (Parent Compound) Protonated Protonated Pyridine Ring Parent->Protonated + H+ (Acidic Conditions) Product N,5-dimethylpyridin-2-amine (Protodebrominated Product) Protonated->Product Cleavage of C-Br bond Br_ion Br- H_ion H+

Caption: Acid-catalyzed protodebromination pathway.

Step-by-Step Protocol for Stability Assessment:

  • Preparation of Stock Solution : Prepare a concentrated stock solution of 3-bromo-N,5-dimethylpyridin-2-amine in a non-reactive, aprotic solvent like acetonitrile or DMSO[4].

  • Preparation of Acidic Buffers : Prepare a series of buffers at your desired pH values (e.g., pH 1, 3, 5) using standard laboratory reagents (e.g., HCl/KCl for pH 1, citrate or phosphate buffers for higher pHs).

  • Incubation : Dilute an aliquot of the stock solution into each acidic buffer to a final concentration suitable for your analytical method (e.g., 10-50 µg/mL). Incubate these solutions at a controlled temperature (e.g., ambient, 40°C, or 60°C to accelerate degradation).

  • Time-Point Sampling : At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. If necessary, quench the reaction by neutralizing the sample with a suitable base to prevent further degradation before analysis.

  • HPLC Analysis : Analyze each sample using a validated, stability-indicating HPLC method.

    • Column : C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : Start with a low percentage of B, ramp up to elute the parent compound and any degradation products.

    • Detection : UV at a wavelength where the parent and expected products have good absorbance (e.g., 254 nm)[5].

  • Data Analysis : Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration. Plot the percentage remaining versus time for each pH to determine the degradation rate.

Mitigation Strategies:

  • pH Control : The most effective strategy is to operate in a pH range where the compound is stable. Based on typical aminopyridine behavior, stability will likely increase as the pH moves towards neutral (pH 6-8)[4].

  • Temperature Reduction : Lowering the temperature of solutions and processes will significantly slow the rate of degradation.

  • Solvent Choice : If possible, use aprotic or less protic solvents for sample preparation and storage to minimize the availability of protons that can drive the reaction.

Visualizing the Workflow:

G Start Start: Stability Study Design PrepStock Prepare Stock Solution (in ACN or DMSO) Start->PrepStock PrepBuffers Prepare Acidic Buffers (e.g., pH 1, 3, 5) PrepStock->PrepBuffers Incubate Incubate Samples (Controlled Temperature) PrepBuffers->Incubate Sample Sample at Time Points (0, 2, 8, 24, 48h) Incubate->Sample Quench Quench Reaction (Neutralize pH) Sample->Quench Analyze Analyze via HPLC/LC-MS Quench->Analyze Data Calculate Degradation Rate & Identify Products Analyze->Data End End: Determine Stability Profile Data->End

Caption: Experimental workflow for stability testing.

References

  • Dash, A. C., & Mohanty, P. (2003). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (7), 1384-1390. [Link]

  • Al-Ghananaeem, A. et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. ATSDR. Retrieved from [Link]

  • Al-Ghananaeem, A. et al. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Dash, A. C., & Mohanty, P. (2003). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. ResearchGate. [Link]

  • Reddy, C. R. et al. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. [Link]

  • Cox, P. A. et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • OSHA. (1991). Pyridine. OSHA Salt Lake Technical Center. Retrieved from [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the C13-NMR Analysis of 3-bromo-N,5-dimethylpyridin-2-amine: A Predictive and Comparative Approach

Introduction: The Challenge of Structural Elucidation for Novel Pyridines In the realm of medicinal chemistry and materials science, substituted pyridines are a cornerstone of molecular design. Their structural verificat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Structural Elucidation for Novel Pyridines

In the realm of medicinal chemistry and materials science, substituted pyridines are a cornerstone of molecular design. Their structural verification is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly C13-NMR, serves as an indispensable tool for unambiguous characterization of the carbon skeleton. While routine for common compounds, elucidating the structure of novel or specialized derivatives like 3-bromo-N,5-dimethylpyridin-2-amine often presents a challenge: a lack of readily available reference spectra.

This guide confronts this challenge directly. Instead of merely noting the absence of data, we will construct a robust, predictive model for the C13-NMR spectrum of 3-bromo-N,5-dimethylpyridin-2-amine. Our approach is twofold:

  • Predictive Analysis: We will leverage the foundational principles of substituent chemical shifts (SCS) to estimate the resonance of each carbon atom in the molecule. This method relies on the well-documented electronic effects (inductive and resonance) that substituents exert on the pyridine ring.[1][2]

  • Comparative Validation: Predictions gain strength when benchmarked against known data. We will compare our estimated shifts with the experimental C13-NMR data of simpler, structurally analogous pyridine derivatives to ground our predictions in empirical evidence.

This document is designed not only to provide a predicted spectrum but also to illuminate the chemical reasoning behind it, empowering researchers to apply these principles to their own novel compounds.

Predictive Analysis: Deconstructing Substituent Effects

The chemical shift of a carbon atom in an aromatic system is highly sensitive to its electronic environment. By starting with the basic pyridine framework and systematically adding the substituents—an N-methylamino group, a bromine atom, and a methyl group—we can predict the final chemical shifts. The analysis is based on the additivity of substituent effects, a powerful tool for estimating chemical shifts in substituted aromatic systems.[2][3][4]

The key substituents and their expected electronic effects are:

  • -NH(CH₃) Group (at C2): A strong electron-donating group (EDG) through resonance (+R effect). It is expected to significantly shield the ortho (C3) and para (C4, C6) positions, causing an upfield shift (lower ppm). The ipso-carbon (C2) to which it is attached will be deshielded.

  • -Br Group (at C3): An electron-withdrawing group (EWG) through induction (-I effect) but a weak electron-donating group through resonance (+R effect). Its primary impact is a strong deshielding of the ipso-carbon (C3). It also has a notable "heavy atom effect," which can cause shielding at the attached carbon.

  • -CH₃ Group (at C5): A weak electron-donating group through induction and hyperconjugation. It will cause minor shielding at the ortho (C4, C6) and para (C2) positions.

Based on these principles, we can estimate the chemical shifts for each carbon atom in 3-bromo-N,5-dimethylpyridin-2-amine.

Table 1: Predicted C13-NMR Chemical Shifts for 3-bromo-N,5-dimethylpyridin-2-amine

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2 ~158.5Ipso-carbon to the strong electron-donating amino group, resulting in significant deshielding.
C3 ~108.0Ipso-carbon to bromine. The electronegativity of Br causes a downfield shift, but this is counteracted by the strong shielding from the ortho amino group and the heavy atom effect.
C4 ~147.0Deshielded due to its position relative to the ring nitrogen and influenced by the meta bromine and ortho methyl group.
C5 ~123.0Ipso-carbon to the methyl group. Its shift is influenced by being meta to both the amino and bromo substituents.
C6 ~145.0Strongly influenced by its proximity to the electronegative ring nitrogen (ortho), leading to a downfield shift.
N-CH₃ ~30.0Typical range for an N-methyl group attached to an aromatic amine.
C5-CH₃ ~17.0Typical range for a methyl group attached to an aromatic ring.

The diagram below illustrates how the electronic effects of the substituents modulate the electron density, and thus the chemical shifts, of the pyridine ring carbons.

Caption: Substituent electronic effects on the pyridine ring.

Comparative Analysis with Structural Analogs

To refine and validate our predictions, we compare them against the experimentally determined C13-NMR data of similar molecules. This comparative approach provides a crucial reality check and builds confidence in our estimated values. We will examine 2-aminopyridine, 2-amino-3-bromopyridine, and 2-amino-5-methylpyridine.

Table 2: Comparative C13-NMR Data (δ, ppm) of Pyridine Analogs

Carbon Atom2-Aminopyridine[5]2-Amino-3-bromopyridine2-Amino-5-methylpyridine[6][7]Predicted: 3-bromo-N,5-dimethylpyridin-2-amine
C2 158.4~155.0157.0~158.5
C3 108.6~108.2108.5~108.0
C4 137.9~140.0138.3~147.0
C5 113.6~114.0123.6~123.0
C6 148.2~146.0148.1~145.0
-CH₃ N/AN/A17.1~17.0 (C5-CH₃) , ~30.0 (N-CH₃)

Analysis of Comparison:

  • The predicted C2 shift (~158.5 ppm) aligns well with the experimental values for 2-aminopyridine (158.4 ppm) and 2-amino-5-methylpyridine (157.0 ppm), confirming the strong deshielding effect of the amino group.

  • The C3 carbon, positioned between the amino and bromo groups, is predicted at ~108.0 ppm. This is remarkably consistent with the highly shielded C3 in 2-aminopyridine (108.6 ppm), indicating that the powerful electron-donating effect of the adjacent amino group is the dominant factor.

  • The predicted shift for C5 (~123.0 ppm) is very close to the experimental value for the methyl-bearing C5 in 2-amino-5-methylpyridine (123.6 ppm).

  • The predicted values for the ring methyl (~17.0 ppm) and the new N-methyl (~30.0 ppm) groups fall squarely within their expected ranges.

This strong correlation between our predicted values and the experimental data of close analogs provides a high degree of confidence in the estimated spectrum.

Recommended Experimental Protocol for C13-NMR Spectrum Acquisition

To empirically validate the predictions made in this guide, the following detailed protocol for acquiring a high-quality, proton-decoupled C13-NMR spectrum is recommended. This protocol represents a self-validating system by incorporating standard best practices for sample preparation and data acquisition.[8][9]

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 15-25 mg of 3-bromo-N,5-dimethylpyridin-2-amine.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and for its well-characterized residual solvent peak at ~77.16 ppm, which serves as a convenient secondary chemical shift reference.

  • Internal Standard: Ensure the deuterated solvent contains tetramethylsilane (TMS, 0.03% v/v) as the primary internal standard (δ = 0.00 ppm).

  • Homogenization: Transfer the solution to a clean, dry 5 mm NMR tube. Cap the tube and gently vortex for 30 seconds to ensure a homogeneous solution.

NMR Spectrometer Parameters (400 MHz Example)
  • Instrument: 400 MHz NMR Spectrometer with a broadband probe.

  • Temperature: 298 K (25 °C).

  • Pulse Program: zgpg30 or a similar pulse sequence with 30° pulse and proton decoupling.

  • Spectral Width (SW): ~240 ppm (from approx. -10 to 230 ppm) to ensure all carbon signals are captured.

  • Acquisition Time (AQ): ~1.0-1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for accurate integration, especially for quaternary carbons.

  • Number of Scans (NS): 1024 scans. This number can be increased to improve the signal-to-noise ratio for dilute samples.

  • Dummy Scans (DS): 4, to allow the sample to reach a steady state before acquisition begins.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply an automatic or manual baseline correction to achieve a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or, if TMS is absent, the residual CDCl₃ peak to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shift of all significant peaks.

The following diagram outlines this comprehensive workflow.

Caption: Standard workflow for C13-NMR spectroscopy.

Conclusion

While a direct experimental C13-NMR spectrum for 3-bromo-N,5-dimethylpyridin-2-amine is not currently prevalent in the scientific literature, a robust and reliable prediction has been established through the systematic application of substituent chemical shift principles and rigorous comparison with known structural analogs. The predicted chemical shifts provided in this guide offer a strong starting point for researchers working with this molecule, facilitating its identification and characterization.

The true value of this predictive work lies in its synergy with empirical methods. By following the detailed experimental protocol outlined herein, researchers can confidently acquire their own high-quality data. The close correlation expected between the predicted and experimental spectra will serve as a powerful validation of the compound's structure, demonstrating the predictive power of modern NMR theory and the importance of a comparative analytical mindset.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–479. [Link]

  • American Chemical Society Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Zalewski, R. I., & Krygowski, T. M. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(2), 438–445. [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

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Comparative

A Senior Application Scientist's Guide to the LC-MS Fragmentation of 3-bromo-N,5-dimethylpyridin-2-amine: A Comparative Analysis

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Liquid chromatography coupled with tandem mass spectrometr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a principal technique in this endeavor. Understanding the fragmentation patterns of a molecule under collision-induced dissociation (CID) is not merely an academic exercise; it is a critical step in developing robust analytical methods for identification, quantification, and metabolite profiling.

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) mass spectrometry fragmentation pattern of 3-bromo-N,5-dimethylpyridin-2-amine. In the absence of direct, published experimental data for this specific molecule, this guide synthesizes established fragmentation principles from closely related chemical structures to provide a robust, scientifically-grounded predictive analysis. We will explore the influence of the key structural motifs—the brominated pyridine ring and the N,5-dimethyl substitution—on the molecule's fragmentation cascade. This guide will also present a comparative perspective against alternative analytical approaches and provide a detailed, actionable experimental protocol for researchers seeking to analyze this compound.

Predicted LC-MS/MS Fragmentation Pathway of 3-bromo-N,5-dimethylpyridin-2-amine

Under typical positive-ion ESI conditions, 3-bromo-N,5-dimethylpyridin-2-amine is expected to readily protonate to form the precursor ion, [M+H]⁺. The primary sites of protonation are the pyridine ring nitrogen and the exocyclic amino group. The subsequent fragmentation of this protonated molecule via CID in the collision cell of a mass spectrometer is predicted to follow several key pathways, as illustrated below. A critical characteristic of all bromine-containing ions will be the presence of a distinctive isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1][2]

cluster_main Predicted Fragmentation of 3-bromo-N,5-dimethylpyridin-2-amine mol 3-bromo-N,5-dimethylpyridin-2-amine [M+H]⁺ m/z 216/218 frag1 Loss of •CH₃ m/z 201/203 mol->frag1 - •CH₃ frag2 Loss of •Br m/z 137 mol->frag2 - •Br frag3 Loss of CH₂=NCH₃ m/z 173/175 mol->frag3 - CH₂=NCH₃

Caption: Predicted major fragmentation pathways of protonated 3-bromo-N,5-dimethylpyridin-2-amine.

Key Predicted Fragmentation Pathways:
  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for N-methylated compounds is the homolytic cleavage of a C-N bond, resulting in the loss of a methyl radical.[3][4] This would yield a fragment ion with an m/z of 201/203.

  • Loss of a Bromine Radical (•Br): The cleavage of the C-Br bond is a characteristic fragmentation for brominated aromatic compounds.[5][6][7] This would result in the formation of a fragment ion at m/z 137. The resulting ion would no longer exhibit the bromine isotopic pattern.

  • Loss of a Neutral Methylimine (CH₂=NCH₃): The exocyclic N,N-dimethylamine moiety can undergo fragmentation. A plausible pathway involves the neutral loss of methylimine, leading to a fragment at m/z 173/175.

Comparative Analysis with Alternative Structures

The predicted fragmentation pattern of 3-bromo-N,5-dimethylpyridin-2-amine can be better understood by comparing it to the fragmentation of structurally related compounds.

Compound/Structural FeaturePredicted/Observed FragmentationInfluence on Fragmentation
Non-brominated analog (N,5-dimethylpyridin-2-amine) Expected to primarily show loss of •CH₃ and fragmentation of the pyridine ring.The absence of bromine would lead to a simpler spectrum without the characteristic M/M+2 isotopic pattern. The C-Br cleavage pathway would be absent.
Substituted Pyrimidines Often exhibit ring cleavage and loss of substituents.[8][9][10]The pyridine ring in the target molecule is also susceptible to fragmentation, though this may require higher collision energies.
Alkyl Amines Fragmentation is dominated by the loss of olefins or the expulsion of an amine to form an alkyl cation.[3][4]The N-methyl group in the target molecule introduces fragmentation pathways typical of alkyl amines, such as the loss of a methyl radical.

Alternative Analytical Methodologies

While LC-MS/MS is a powerful tool, other analytical techniques can provide complementary information for the characterization of 3-bromo-N,5-dimethylpyridin-2-amine.

TechniqueApplicationAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and thermally stable compounds.Excellent chromatographic resolution and well-established fragmentation libraries.Requires the compound to be volatile and thermally stable, which may necessitate derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation.Provides detailed information about the chemical structure, including connectivity and stereochemistry.Lower sensitivity compared to MS and requires a larger amount of pure sample.
Infrared (IR) Spectroscopy Identification of functional groups.Provides information about the types of chemical bonds present in the molecule.Does not provide detailed structural information on its own.

Experimental Protocol: LC-MS/MS Analysis

The following is a detailed, step-by-step protocol for the analysis of 3-bromo-N,5-dimethylpyridin-2-amine using a standard LC-MS/MS system.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 3-bromo-N,5-dimethylpyridin-2-amine in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards at appropriate concentrations (e.g., 1 ng/mL to 1000 ng/mL).

Liquid Chromatography
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MS/MS Transitions (Predicted):

    • Precursor Ion: m/z 216/218

    • Product Ions: m/z 201/203, m/z 137, m/z 173/175 (Collision energy will need to be optimized for each transition).

Caption: General workflow for the LC-MS/MS analysis of 3-bromo-N,5-dimethylpyridin-2-amine.

Conclusion

This guide provides a comprehensive, predictive analysis of the LC-MS fragmentation pattern of 3-bromo-N,5-dimethylpyridin-2-amine, grounded in established principles of mass spectrometry. The presence of the bromine atom and the N,5-dimethyl substitution are key drivers of the predicted fragmentation pathways, leading to characteristic neutral losses and isotopic patterns. The provided experimental protocol offers a robust starting point for researchers to develop and validate analytical methods for this compound. By integrating this predictive approach with empirical data, scientists can accelerate the process of structural elucidation and method development in their research and drug discovery pipelines.

References

  • Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. Canadian Journal of Chemistry, 67(12), 2081-2089. [Link]

  • Sharma, P., & Kumar, A. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 133-136. [Link]

  • Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 846(1-2), 148-156. [Link]

  • Grundy, J. E., et al. (2004). Derivatisation for Liquid chromatography/electrospray Mass Spectrometry: Synthesis of Pyridinium Compounds and Their Amine and Carboxylic Acid Derivatives. Journal of the American Society for Mass Spectrometry, 15(10), 1473-1483. [Link]

  • Wei, Q., et al. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 36(9), 2281-2287. [Link]

  • Li, A., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Analytical Chemistry, 86(8), 3985-3992. [Link]

  • Guedes, S., et al. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of Chromatography A, 1189(1-2), 433-440. [Link]

  • Higashi, T., et al. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Request PDF. [Link]

  • Reiner, E. J., Harrison, A. G., & Bowen, R. D. (1989). Collision-induced dissociation mass spectra of protonated alkyl amines. ResearchGate. [Link]

  • Ali, T. E., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of Heterocyclic Chemistry, 52(5), 1369-1376. [Link]

  • Misharin, A. S., et al. (2019). Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. Journal of the American Society for Mass Spectrometry, 30(5), 805-814. [Link]

  • Ghosh, A., et al. (2016). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic Letters, 18(15), 3634-3637. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

  • Barnes, G. L., et al. (2023). Comparing the collision-induced dissociation of trimethyl lysine+ and acetyl lysine-H+. International Journal of Mass Spectrometry, 483, 117009. [Link]

  • JoVE. (n.d.). Mass Spectrometry Fragmentation Methods in Analytical Chemistry. JoVE. [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

  • El-Moneim, M. A. (2016). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 9(7), 50-57. [Link]

  • Chen, Y. R., et al. (2007). A novel pyrimidine-based stable-isotope labeling reagent and its application to quantitative analysis using matrix-assisted laser desorption/ionization mass spectrometry. Journal of Mass Spectrometry, 42(11), 1514-1521. [Link]

  • Le, V. M., & Donia, M. S. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB for Brain and Cognitive Scientists, 239-265. [Link]

  • Shimadzu. (n.d.). Structural Analysis of Reserpine Degradation Products by LCMS-IT-TOF. Shimadzu. [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6543. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. [Link]

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Validation

Comparative Reactivity Guide: 3-Bromo vs. 5-Bromo Aminopyridines

Executive Summary For researchers and drug development professionals, halogenated aminopyridines are indispensable building blocks for synthesizing complex pharmacophores, including 7-azaindoles and multi-targeted kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers and drug development professionals, halogenated aminopyridines are indispensable building blocks for synthesizing complex pharmacophores, including 7-azaindoles and multi-targeted kinase inhibitors[1]. However, the regiochemical placement of the bromine atom—specifically comparing 2-amino-3-bromopyridine with 2-amino-5-bromopyridine —drastically alters the molecule's reactivity profile.

This guide provides an objective, data-driven comparison of these two isomers, focusing on their behavior in Palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution. By understanding the underlying electronic and steric causalities, chemists can rationally select the correct isomer and optimize their catalytic systems to prevent kinetic dead-ends.

Electronic and Steric Profiling (The "Why")

The fundamental differences in reactivity between the 3-bromo and 5-bromo isomers stem from the spatial relationship between the basic 2-amino group and the electrophilic C–Br bond.

  • 2-Amino-5-bromopyridine: The bromine atom is located at the para-like position relative to the amino group. This position is electronically activated by the electron-donating resonance of the -NH₂ group but remains sterically unhindered. It behaves as a standard, highly reactive electrophile in cross-coupling reactions[2].

  • 2-Amino-3-bromopyridine: The bromine atom is at the ortho-like position. While electronically activated, the proximity of the basic -NH₂ group creates an "amidine-like" structural motif[2]. During transition-metal catalysis, this proximity introduces a severe steric and electronic complication: the chelation trap .

G cluster_0 2-Amino-3-bromopyridine cluster_1 2-Amino-5-bromopyridine A Bromine at C3 C Steric Hindrance & Pd-Chelation Risk A->C B Amino at C2 B->C D Bromine at C5 F Sterically Accessible & No Chelation Trap D->F E Amino at C2 E->F

Figure 1: Structural comparison highlighting the chelation risk in the 3-bromo isomer.

Comparative Reactivity in Pd-Catalyzed Cross-Coupling

In Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, the 5-bromo isomer readily undergoes oxidative addition and transmetalation using standard ligands (e.g., dppf, PPh₃, or BINAP). Conversely, the 3-bromo isomer is notoriously challenging[2].

The Chelation Trap

When Pd(0) inserts into the C3–Br bond of 2-amino-3-bromopyridine, the adjacent 2-amino group coordinates its nitrogen lone pair to the highly electrophilic Pd(II) center[2]. This forms a thermodynamically stable palladacycle. This bidentate coordination physically blocks the open coordination site required for the amine or boronic acid partner to bind, effectively halting transmetalation and killing the catalytic cycle[2].

Overcoming the Trap with Ligand Design

To force the coupling of 3-bromo-2-aminopyridines, the catalytic system must employ bulky, electron-rich biaryl monophosphine ligands such as XPhos or SPhos [2]. The immense steric bulk of these ligands prevents the proximal -NH₂ group from coordinating to the Pd(II) center, keeping the coordination site open for transmetalation[2].

Remarkably, when this chelation trap is broken by XPhos, the 3-position is actually more reactive than the 5-position. In competitive experiments using 3,5-dibromo-2-aminopyridine, Pd-catalyzed C-N coupling with morpholine occurs preferentially at the 3-position over the 5-position (yielding 2-morpholine-5-bromo-2-aminopyridine as the major product)[2].

G Pd0 Pd(0) Catalyst OxAdd3 Oxidative Addition (3-Bromo Isomer) Pd0->OxAdd3 3-Bromo OxAdd5 Oxidative Addition (5-Bromo Isomer) Pd0->OxAdd5 5-Bromo Trap Chelation Trap (Amidine-like Pd-N coordination) OxAdd3->Trap Proximal -NH2 TransMet Transmetalation OxAdd5->TransMet Unhindered Bulky Bulky Ligands (XPhos, SPhos) Trap->Bulky Overcome by Bulky->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Figure 2: Palladium catalytic cycle illustrating the chelation trap in 3-bromo-2-aminopyridine.

Quantitative Performance Comparison

Table 1: Pd-Catalyzed C-N Cross-Coupling Yields (Amine: Morpholine)

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)Causality / Observation
5-Bromo-2-aminopyridine Pd₂(dba)₃ / BINAP6516>90%Standard transmetalation proceeds without steric hindrance.
3-Bromo-2-aminopyridine Pd₂(dba)₃ / XPhos651686%XPhos bulk prevents amine chelation, enabling high yields[2].
3-Bromo-2-aminopyridine Pd₂(dba)₃ / RuPhos651671%Slightly less effective than XPhos at preventing chelation[2].
3,5-Dibromo-2-aminopyridine Pd₂(dba)₃ / XPhos651686% (Total)Preferential coupling at C3 (Ratio 1:8:1.6 favoring C3)[2].

Electrophilic Halogenation: Regioselectivity in Synthesis

When synthesizing these building blocks from raw 2-aminopyridine, the inherent electronic properties of the pyridine ring dictate the outcome. Electrophilic aromatic substitution (EAS) via bromination strongly favors the 5-position[3].

The 2-amino group activates both the C3 (ortho) and C5 (para) positions. However, the C5 position is sterically unobstructed and electronically favored in the transition state. Utilizing N-bromosuccinimide (NBS) in acetonitrile yields 5-bromo-2-aminopyridine with near-complete regioselectivity[3]. The 3-bromo isomer is only formed in trace amounts under these conditions, meaning 3-bromo-2-aminopyridine must typically be sourced via alternative synthetic routes (e.g., directed ortho-metalation or utilizing pre-functionalized precursors).

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Regioselective Synthesis of 5-Bromo-2-aminopyridine

Objective: Exploit steric and electronic bias to selectively brominate the C5 position.

  • Setup: In an oven-dried round-bottom flask, dissolve 2-aminopyridine (1.0 equiv) in anhydrous acetonitrile (0.2 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes to control the exothermic electrophilic attack[3].

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar 2-aminopyridine spot will disappear, replaced by a higher Rf spot (5-bromo-2-aminopyridine).

  • Causality Check: Acetonitrile is chosen as the solvent because it stabilizes the polar transition state without forming strong hydrogen bonds with the substrate (unlike methanol), which prevents over-bromination and enforces strict C5 regioselectivity[3].

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine

Objective: Break the chelation trap using bulky biaryl ligands to achieve C3 amination.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) in anhydrous THF. Stir for 10 minutes until the solution turns deep red/purple, indicating the formation of the active Pd(0)-XPhos complex[2].

  • Substrate Addition: Add 3-bromo-2-aminopyridine (1.0 equiv) and the secondary amine (e.g., morpholine, 1.5 equiv)[2].

  • Base Addition: Dropwise, add a 1.0 M solution of LiHMDS in THF (2.5 equiv)[2].

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 65 °C for 16 hours[2].

  • Validation (In-Process): Analyze an aliquot via GC-MS. Successful circumvention of the chelation trap is validated by the complete consumption of the 3-bromo starting material and the appearance of the corresponding cross-coupled mass peak. If transmetalation failed, unreacted starting material and homocoupling byproducts will dominate[2].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Purify via flash chromatography.

References

  • [3] Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Thieme Connect. Available at:

  • [2] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (PMC). Available at:

  • [1] The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. RSC Publishing. Available at:

Sources

Comparative

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-bromo-N,5-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Vibrational Spectroscopy in Structural Elucidation Infrared (IR) spectroscopy is an indispensable analytical technique tha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Vibrational Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds stretch and bend at specific, quantized frequencies. This absorption of energy is recorded as a spectrum, which serves as a unique molecular "fingerprint."[1][2] For the medicinal chemist, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups, thereby verifying molecular identity and purity.

The molecule in focus, 3-bromo-N,5-dimethylpyridin-2-amine, possesses a rich array of functional groups—a substituted pyridine ring, a secondary amine, a bromine substituent, and methyl groups—each contributing distinct features to its IR spectrum. Understanding these contributions is paramount for its unambiguous characterization.

Predicted IR Absorption Profile of 3-bromo-N,5-dimethylpyridin-2-amine
Wavenumber (cm⁻¹)Vibrational ModeIntensityRationale and Comparative Analysis
~3350-3310N-H StretchMediumThis single, sharp peak is characteristic of a secondary amine.[3][4] Unlike primary amines which show two N-H stretching bands (asymmetric and symmetric), secondary amines exhibit only one.[4][5] Its position is influenced by hydrogen bonding; in a concentrated sample, this peak may broaden and shift to a slightly lower wavenumber.
~3100-3000Aromatic C-H StretchMedium-WeakThese peaks, appearing at a slightly higher frequency than aliphatic C-H stretches, are indicative of the C-H bonds on the pyridine ring.[6][7][8]
~2960-2850Aliphatic C-H StretchMediumThese absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the N-methyl and 5-methyl groups.[9][10] The N-methyl group may also exhibit a distinct symmetric stretching peak around 2820-2810 cm⁻¹.[11]
~1600-1585 & ~1500-1400C=C and C=N Ring StretchStrong-MediumAromatic and heteroaromatic rings display characteristic absorptions due to the stretching of the carbon-carbon and carbon-nitrogen double bonds within the ring.[6][7] Substituted pyridines typically show a series of bands in this region.[12]
~1515N-H BendMediumSecondary aromatic amines often show an N-H in-plane bending vibration in this region.[3] This can sometimes be coupled with the ring stretching modes.
~1465 & ~1375Aliphatic C-H BendMediumThese bands correspond to the scissoring and symmetric bending (umbrella) modes of the methyl groups.[10][13]
~1335-1250Aromatic C-N StretchStrongThe stretching of the C-N bond where the nitrogen is part of the aromatic amine is typically strong and falls in this range, at a higher frequency than aliphatic C-N bonds due to resonance with the ring.[4][5]
~900-675Aromatic C-H Out-of-Plane BendStrongThe substitution pattern on an aromatic ring strongly influences the position of these "oop" bands.[6] For a trisubstituted pyridine ring, a specific pattern of strong absorptions is expected in this region.
~690-515C-Br StretchMedium-StrongThe vibration of the carbon-bromine bond is expected in the lower frequency "fingerprint" region of the spectrum.[2][10][14] Its exact position can be influenced by the electronic environment of the pyridine ring.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predictions, we can compare the expected spectrum of 3-bromo-N,5-dimethylpyridin-2-amine with the known IR characteristics of simpler, related molecules.

The Parent Heterocycle: 2-Aminopyridine

2-Aminopyridine serves as a foundational reference. It features a primary amino group attached to a pyridine ring.

  • N-H Stretching: Unlike our target molecule, 2-aminopyridine exhibits two distinct N-H stretching bands around 3442 and 3300 cm⁻¹, corresponding to the asymmetric and symmetric stretches of the primary amine. The presence of only a single N-H stretch is a key differentiator for our N-methylated target.

  • N-H Bending: A primary amine scissoring vibration is typically observed around 1650-1580 cm⁻¹.[4] For 2-aminopyridine, this appears around 1617-1628 cm⁻¹. Our target molecule, a secondary amine, would have its N-H bend at a lower frequency, around 1515 cm⁻¹.[3]

  • Ring Vibrations: The C=C and C=N ring stretching modes in 2-aminopyridine are well-documented.[15] The introduction of a bromine atom, a methyl group on the ring, and a methyl group on the amine will subtly shift the positions and intensities of these bands due to changes in mass and electronic distribution.

The Effect of Bromination: Comparison with 3-Bromopyridine

The introduction of a heavy bromine atom onto the pyridine ring will have two main effects:

  • C-Br Stretch: The most direct evidence is the appearance of a C-Br stretching band in the 690-515 cm⁻¹ region.[14]

  • Ring Modes: The mass of the bromine atom will influence the vibrational frequencies of the entire ring system, potentially shifting the ring stretching and bending modes to slightly lower wavenumbers compared to an unsubstituted pyridine. The substitution pattern will also dictate the positions of the C-H out-of-plane bending vibrations.

The Influence of Methylation: N-Methyl and 5-Methyl Groups

The two methyl groups introduce characteristic aliphatic C-H vibrations.

  • C-H Stretching: Strong absorptions between 2960-2850 cm⁻¹ for C(sp³)-H stretching will be present, which are absent in simpler pyridines.[9]

  • N-Methyl Group: A specific C-H symmetric stretch for the N-CH₃ group may be observed just below the main aliphatic C-H stretching region, typically around 2820-2810 cm⁻¹ for aromatic N-methylamines.[11] This can be a useful diagnostic peak.

  • C-H Bending: The characteristic methyl bending modes around 1465 cm⁻¹ and 1375 cm⁻¹ will be present.[10]

Experimental Protocol: Acquiring an IR Spectrum

To experimentally verify the predicted vibrational modes, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a modern, rapid technique requiring minimal sample preparation.

Methodology: ATR-FTIR Spectroscopy

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid 3-bromo-N,5-dimethylpyridin-2-amine powder directly onto the ATR crystal.

  • Sample Engagement: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform baseline correction and peak picking to identify the exact positions of the absorption maxima.

Visualization of Key Vibrational Modes

The following diagram illustrates the molecular structure and highlights the key bond vibrations that are central to the IR spectroscopic identification of 3-bromo-N,5-dimethylpyridin-2-amine.

Figure 1. Key vibrational modes of 3-bromo-N,5-dimethylpyridin-2-amine.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Ali, S. A., & Ram, N. (1974). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 28(4), 183-185. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • Jose, S., & Mohan, S. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Sharma, S. D., & Kumar, P. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 9(2), 287-292.
  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • University of Illinois. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • El-Azhary, A. A., & Al-Hazmi, G. A. A. (2012). FT-IR, FT-Raman spectra, and density functional computations of the vibrational spectra of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spect. 48, 8953-8959.
  • Singh, V., et al. (2014). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH, 2(2), 110-113.

Sources

Validation

A Comparative Crystallographic Analysis of 3-Bromo-N,5-dimethylpyridin-2-amine Derivatives: Unraveling Supramolecular Architectures

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical sciences and materials research, the spatial arrangement of atoms within a crystal lattice is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, the spatial arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. For derivatives of 3-bromo-N,5-dimethylpyridin-2-amine, a scaffold of interest in medicinal chemistry, understanding the nuances of their crystal structures can provide invaluable insights for the rational design of novel therapeutic agents and functional materials. This guide offers a comparative analysis of the crystal structures of closely related 2-amino-3-bromopyridine derivatives, providing a framework for understanding how subtle modifications to the molecular structure can profoundly influence the resulting supramolecular assemblies.

This analysis is grounded in publicly available crystallographic data and draws upon key findings from the study "Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?" which systematically investigates the impact of steric and electronic factors on the self-assembly of acetylated 2-aminopyridine derivatives.[1][2] By comparing the crystal structures of selected derivatives, we can elucidate the interplay of intermolecular forces that govern their solid-state organization.

The Decisive Role of Intermolecular Interactions

The crystal packing of 2-aminopyridine derivatives is predominantly directed by a sophisticated network of non-covalent interactions. Hydrogen bonds, particularly those involving the amino group and the pyridine nitrogen, are fundamental in the formation of predictable supramolecular synthons.[3] Furthermore, halogen bonding and π-π stacking interactions contribute significantly to the stability of the crystal lattice. The nature and arrangement of substituents on the pyridine ring can either favor the formation of one-dimensional chains or discrete dimeric motifs, a pivotal aspect explored in this guide.[1][2]

Comparative Analysis of Crystal Structures

To illustrate the impact of substitution on crystal packing, we will compare the crystallographic data of two key derivatives: 2-amino-3,5-dibromopyridine and N-(3-bromo-5-methylpyridin-2-yl)acetamide. The former provides a baseline for a di-halogenated system, while the latter, an acetylated derivative, introduces a new hydrogen bond acceptor and steric bulk.

Parameter2-amino-3,5-dibromopyridineN-(3-bromo-5-methylpyridin-2-yl)acetamide
CCDC Deposition No. 9200062181759
Chemical Formula C₅H₄Br₂N₂C₈H₉BrN₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 8.423(2)10.123(3)
b (Å) 12.034(3)8.145(2)
c (Å) 7.989(2)12.234(4)
α (°) 9090
β (°) 115.34(3)109.56(3)
γ (°) 9090
Volume (ų) 731.3(3)948.4(5)
Key Intermolecular Interactions N-H···N hydrogen bonds, Br···Br halogen bondsN-H···O=C hydrogen bonds, C-H···O interactions

Table 1: Comparison of Crystallographic Data for 2-amino-3,5-dibromopyridine and N-(3-bromo-5-methylpyridin-2-yl)acetamide.

The data reveals that while both compounds crystallize in a monoclinic system, the introduction of the acetyl group and the replacement of a bromine atom with a methyl group in N-(3-bromo-5-methylpyridin-2-yl)acetamide leads to a significant increase in the unit cell volume. This is accompanied by a change in the primary hydrogen bonding motif, from N-H···N interactions in 2-amino-3,5-dibromopyridine to N-H···O=C interactions in the acetylated derivative. This shift is a direct consequence of the introduction of the carbonyl oxygen, which is a stronger hydrogen bond acceptor than the pyridine nitrogen.

Supramolecular Motifs: Chains vs. Dimers

The interplay of substituents dictates the preference for either a chain or a dimer supramolecular motif. In 2-amino-3,5-dibromopyridine, the amino group and the pyridine nitrogen of adjacent molecules engage in N-H···N hydrogen bonds, leading to the formation of infinite one-dimensional chains.

In contrast, for N-(3-bromo-5-methylpyridin-2-yl)acetamide, the primary interaction is the N-H···O=C hydrogen bond between the amide proton and the carbonyl oxygen of a neighboring molecule. This interaction also leads to the formation of infinite chains, a common motif in this class of compounds.[1][2] The study by Marasinghe et al. highlights that increasing steric hindrance can shift the preference from chains to N-H···N(pyridine) dimers.[1][2]

Supramolecular_Motifs cluster_chains Chain Motif cluster_dimers Dimer Motif A1 Molecule A B1 Molecule B A1->B1 N-H···N or N-H···O=C C1 Molecule C B1->C1 N-H···N or N-H···O=C A2 Molecule A B2 Molecule B A2->B2 N-H···N(py)

Caption: Supramolecular motifs in 2-aminopyridine derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a meticulous process that requires high-quality single crystals and precise data collection and analysis. The following is a generalized, step-by-step methodology for the single-crystal X-ray diffraction analysis of a 3-bromo-N,5-dimethylpyridin-2-amine derivative.

1. Crystal Growth:

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. Slow evaporation, slow cooling, or vapor diffusion methods are commonly employed to obtain well-ordered crystals.

  • Procedure:

    • Dissolve the synthesized compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) to near saturation at a slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly at room temperature, or slowly cool the saturated solution.

    • Alternatively, place the solution in a small vial inside a larger, sealed container with a less polar anti-solvent. The slow diffusion of the anti-solvent vapor will induce crystallization.

2. Data Collection:

  • Rationale: A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is recorded on a detector.

  • Procedure:

    • Select a clear, well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to determine the unit cell parameters and the arrangement of atoms within the unit cell.

  • Procedure:

    • Index the diffraction spots to determine the unit cell dimensions and the crystal system.

    • Integrate the intensities of the diffraction spots.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the calculated and observed structure factors.

    • Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Validate the final structure using software like checkCIF.[4]

Experimental_Workflow Start Synthesis of Derivative Crystal_Growth Crystal Growth Start->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Analysis Analysis of Geometric Parameters & Intermolecular Interactions Validation->Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The comparative analysis of 2-amino-3-bromopyridine derivatives demonstrates that subtle changes in substitution patterns can lead to significant alterations in their crystal packing and supramolecular organization. The competition between different hydrogen bonding motifs, modulated by steric and electronic effects, is a key determinant of the final crystal structure. For drug development professionals, this understanding is crucial for controlling the solid-state properties of active pharmaceutical ingredients. For materials scientists, it provides a pathway to engineer novel crystalline materials with desired topologies and functionalities.

Future work should aim to expand the library of crystallographically characterized 3-bromo-N,5-dimethylpyridin-2-amine derivatives to build a more comprehensive understanding of their structure-property relationships. Co-crystallization with pharmaceutically acceptable co-formers is another promising avenue to explore for modulating the physicochemical properties of these compounds.

References

  • Marasinghe, A. A., & Bhuvanesh, N. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Crystal Growth & Design. [Link]

  • Marasinghe, A. A., & Bhuvanesh, N. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. ResearchGate. [Link]

  • Fábián, L., & Kálmán, A. (2007). Crystal structures of 2-aminopyridine citric acid salts: C5H7N2+·C6H7O7− and 3C5H7N2+·C6H5O73−. Acta Crystallographica Section C: Crystal Structure Communications, 63(7), o405-o409. [Link]

  • Cambridge Crystallographic Data Centre. CCDC 920006: Experimental Crystal Structure Determination. [Link]

  • Cambridge Crystallographic Data Centre. CCDC 2181759: Experimental Crystal Structure Determination. [Link]

  • American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-bromo-N,5-dimethylpyridin-2-amine

This guide provides essential safety and logistical information for the proper disposal of 3-bromo-N,5-dimethylpyridin-2-amine. As a substituted bromopyridine, this compound requires careful handling and adherence to spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-bromo-N,5-dimethylpyridin-2-amine. As a substituted bromopyridine, this compound requires careful handling and adherence to specific waste management protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.

Hazard Identification and Risk Assessment

Understanding the hazard profile of 3-bromo-N,5-dimethylpyridin-2-amine is the foundation of its safe management. As a halogenated aromatic amine, it shares characteristics with other pyridine derivatives, which are often classified as hazardous materials.[1][2] The primary risks include toxicity upon ingestion or skin contact, and irritation to skin and eyes.[3][4]

The causality behind these hazards lies in the molecule's structure. The pyridine ring is a known toxicophore, and the presence of a bromine atom classifies it as a halogenated organic compound, which requires specific disposal pathways to prevent the formation of toxic byproducts during incineration.

Hazard Profile: 3-bromo-N,5-dimethylpyridin-2-amine & Analogs
Hazard CategoryGHS PictogramHazard Statements (H-Statements)Recommended Personal Protective Equipment (PPE)
Acute Toxicity GHS07 (Exclamation Mark)H302: Harmful if swallowed.[4][5]Chemical-resistant gloves (butyl rubber recommended), lab coat, chemical safety goggles.[3][6]
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.[4][5]Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.[4][5]Wear chemical safety goggles or a face shield.[4]
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation.[4][5]Handle only in a well-ventilated area, preferably a certified chemical fume hood.[1][2][7]

Pre-Disposal Handling and Waste Segregation

Proper segregation and temporary storage are critical steps that prevent accidental chemical reactions and ensure the waste stream is correctly identified for final disposal.

Expertise in Practice: The most common error in laboratory waste management is improper segregation. Halogenated and non-halogenated waste streams must always be kept separate.[8] Co-mingling can lead to dangerous reactions and complicates the disposal process, often resulting in significantly higher costs. Amines, in general, should be segregated from acids and oxidizers.[8]

  • Waste Containers: Use only designated, compatible, and clearly labeled hazardous waste containers.[1][8] The container must have a tightly fitting cap and be kept closed except when waste is being added.[8][9] For 3-bromo-N,5-dimethylpyridin-2-amine, a high-density polyethylene (HDPE) or glass container is appropriate.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "3-bromo-N,5-dimethylpyridin-2-amine," and any known hazard information (e.g., "Toxic," "Irritant").[1]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1][10] This location should be away from heat, direct sunlight, and sources of ignition.[1] It must be stored separately from incompatible materials like strong acids and oxidizing agents.[6]

Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for the safe disposal of 3-bromo-N,5-dimethylpyridin-2-amine in various forms. Adherence to these steps is mandatory for safety and compliance.

Protocol 3.1: Disposal of Unused or Expired Pure Compound (Solid)
  • Verification: Confirm that the original container is tightly sealed and properly labeled. If the original label is damaged, re-label with the full chemical name and hazard information.

  • Segregation: Do not mix the pure compound with any other chemical waste.

  • Documentation: Complete your institution's hazardous waste pickup form.

  • Collection: Place the sealed container in the designated hazardous waste accumulation area for collection by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.

Protocol 3.2: Disposal of Contaminated Solid Waste

This category includes items like gloves, weigh boats, paper towels, and silica gel contaminated with 3-bromo-N,5-dimethylpyridin-2-amine.

  • Collection: Place all contaminated solid materials into a designated, sealable, and clearly labeled hazardous waste bag or container.

  • Labeling: Label the container as "Solid Hazardous Waste" and list "3-bromo-N,5-dimethylpyridin-2-amine" as the contaminant.

  • Storage: Keep the container sealed and store it in the designated satellite accumulation area within the laboratory.

  • Disposal: Once the container is full, arrange for pickup through your institutional EHS office.

Protocol 3.3: Disposal of Contaminated Liquid Waste

This includes solutions containing 3-bromo-N,5-dimethylpyridin-2-amine.

  • Segregation: Collect this waste in a container specifically designated for "Halogenated Organic Liquid Waste."[8] Do not mix with non-halogenated waste.

  • Container Management: Use a compatible container with a screw cap. Do not overfill; leave at least 10% of the volume as headspace for expansion.[8]

  • Labeling: Affix a hazardous waste label, listing "3-bromo-N,5-dimethylpyridin-2-amine" and all other solvent components with their approximate concentrations.

  • Storage and Collection: Keep the container sealed in a secondary containment bin within your lab's waste accumulation area. Follow institutional procedures for collection.

Emergency Procedures: Spill Management

Accidents require immediate and correct action to mitigate risks.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.[11]

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[1]

  • PPE: Don appropriate PPE, including chemical splash goggles, a lab coat, and heavy-duty chemical-resistant gloves.[1]

  • Containment: For a small spill, use an inert absorbent material like sand, vermiculite, or diatomaceous earth to contain the spill.[1][2][7]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11] Use non-sparking tools if flammable solvents are present.[11][12]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Seal and label the container with the cleanup debris as hazardous waste and dispose of it according to Protocol 3.2.[11]

  • Reporting: Report the spill to your supervisor and EHS department as per your institution's policy.

Disposal Workflow and Decision Logic

The proper disposal pathway is determined by the physical state and contamination level of the waste. The following workflow illustrates the decision-making process.

DisposalWorkflow Disposal Workflow for 3-bromo-N,5-dimethylpyridin-2-amine Start Identify Waste Type Pure Pure or Expired Compound (Solid) Start->Pure Cont_Solid Contaminated Solids (Gloves, Paper, Silica) Start->Cont_Solid Cont_Liquid Contaminated Liquid (Solutions) Start->Cont_Liquid Step1_Pure Ensure original container is sealed & labeled. Do not mix. Pure->Step1_Pure Step1_Solid Collect in a dedicated, labeled solid waste container. Cont_Solid->Step1_Solid Step1_Liquid Collect in 'Halogenated Organic Liquid Waste' container. Do not overfill. Cont_Liquid->Step1_Liquid Step2_Common Store sealed container in a cool, dry, well-ventilated secondary containment area. Step1_Pure->Step2_Common Step1_Solid->Step2_Common Step1_Liquid->Step2_Common Step3_Common Arrange for collection by EHS or licensed waste disposal service. Step2_Common->Step3_Common End Waste Safely Managed Step3_Common->End

Sources

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